4-Amino-2,8-dimethylquinoline
説明
The exact mass of the compound 4-Amino-2,8-dimethylquinoline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Amino-2,8-dimethylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-2,8-dimethylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
2,8-dimethylquinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-7-4-3-5-9-10(12)6-8(2)13-11(7)9/h3-6H,1-2H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKAHYNSPPVCKKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60497033 | |
| Record name | 2,8-Dimethylquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60497033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51617-12-0 | |
| Record name | 2,8-Dimethylquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60497033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Amino-2,8-dimethylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Technical Whitepaper: Physicochemical Profiling, Synthesis, and Applications of 4-Amino-2,8-dimethylquinoline
Executive Summary
4-Amino-2,8-dimethylquinoline (4-ADMQ) is a highly versatile heterocyclic building block characterized by a quinoline core substituted with an amino group at the C4 position and methyl groups at the C2 and C8 positions[1]. This specific substitution pattern imparts unique electron-donating properties and steric constraints, making it a privileged scaffold in medicinal chemistry. It is extensively utilized in the development of antimalarial and antibacterial agents, as well as serving as a critical precursor in the synthesis of specialized industrial dyes[1].
Physicochemical & Structural Profiling
The physical and chemical properties of 4-ADMQ dictate its reactivity, solubility, and biological permeability. The core data is summarized below for rapid comparative analysis[1],[2].
| Property | Value | Reference |
| CAS Number | 51617-12-0 | [1],[2] |
| Molecular Formula | C₁₁H₁₂N₂ | [1],[2] |
| Molecular Weight | 172.23 g/mol | [1],[2] |
| SMILES String | CC1=CC=CC2=C1N=C(C=C2N)C | [2] |
| Melting Point | 69–71 °C | [1] |
| Boiling Point | 339.99 °C (at 760 mmHg) | [1] |
| Density | 1.136 g/cm³ | [1] |
| Appearance | Yellow solid | [1] |
| Solubility | Soluble in ethanol, ether, and polar aprotic solvents | [1] |
Synthesis & Mechanistic Pathways
The synthesis of 4-aminoquinolines typically leverages variations of the Conrad-Limpach reaction, a robust method for constructing the quinoline core from aniline derivatives[3],[4].
-
Condensation & Cyclization : 2-Methylaniline is condensed with ethyl acetoacetate. The initial step forms an enamine intermediate, which upon thermal cyclization yields 2,8-dimethylquinolin-4-ol (which tautomerizes to the 4-quinolone)[3],.
-
Halogenation : The 4-hydroxyquinoline is treated with phosphorus oxychloride (POCl₃). Mechanistically, the hydroxyl group is converted into a highly reactive dichlorophosphate leaving group, which is subsequently displaced by chloride to yield 4-chloro-2,8-dimethylquinoline[5].
-
Amination : The 4-chloro intermediate undergoes nucleophilic aromatic substitution (SₙAr) with ammonia under elevated temperatures to yield the final 4-Amino-2,8-dimethylquinoline[5].
Synthetic route for 4-Amino-2,8-dimethylquinoline via Conrad-Limpach cyclization.
Pharmacological Applications: Antimalarial Mechanism of Action
4-Aminoquinolines are foundational to antimalarial drug discovery. Their mechanism of action is intrinsically linked to the Plasmodium parasite's hemoglobin degradation pathway[4].
Inside the host's red blood cells, the parasite degrades hemoglobin to acquire amino acids, releasing toxic free heme (ferriprotoporphyrin IX) as a byproduct. To survive, the parasite polymerizes this toxic heme into an inert crystalline substance known as hemozoin[4]. 4-ADMQ diffuses into the parasite's acidic digestive vacuole, where it becomes protonated and trapped. The quinoline core forms π-π stacking interactions with the porphyrin ring of the free heme, while the C4 amino group engages in hydrogen bonding. This drug-heme complex physically caps the growing hemozoin polymer, halting biocrystallization[4],.
Mechanism of antimalarial action: 4-ADMQ inhibits hemozoin biocrystallization.
Self-Validating Experimental Protocol: Synthesis of 4-ADMQ
To ensure reproducibility, the synthesis of 4-ADMQ from the 2,8-dimethylquinolin-4-ol intermediate is detailed below. This protocol is designed as a self-validating system, incorporating in-process analytical checks.
Phase 1: Halogenation via Phosphorus Oxychloride (POCl₃)
Objective: Convert the tautomeric 4-quinolone into a reactive 4-chloroquinoline intermediate[5].
-
Reaction Setup : Suspend 10 mmol of 2,8-dimethylquinolin-4-ol in 15 mL of neat POCl₃.
-
Causality: POCl₃ serves a dual purpose as both the solvent and the electrophilic halogenating agent. The absence of a co-solvent maximizes the reaction rate and drives the equilibrium forward.
-
-
Thermal Activation : Heat the mixture to reflux (~105 °C) for 3 hours under an argon atmosphere.
-
Causality: The formation of the intermediate dichlorophosphate and its subsequent displacement by chloride requires significant thermal energy to overcome the activation barrier.
-
-
In-Process Validation : Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase. The highly polar starting material (R_f ~0.1) must be completely consumed, replaced by a distinct, less polar UV-active spot (R_f ~0.6) corresponding to 4-chloro-2,8-dimethylquinoline.
-
Quenching and Workup : Carefully pour the cooled reaction mixture over 100 g of crushed ice.
-
Causality: Water vigorously hydrolyzes excess POCl₃ into phosphoric acid and HCl. Ice controls the severe exotherm.
-
Neutralize the aqueous phase with saturated Na₂CO₃ to pH 8, extract with dichloromethane (3 × 20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Phase 2: Amination via SₙAr
Objective: Displace the C4 chloride with an amine group to yield 4-ADMQ[5].
-
Reaction Setup : Dissolve the crude 4-chloro-2,8-dimethylquinoline in 20 mL of a saturated ethanolic ammonia solution within a heavy-walled pressure tube.
-
Thermal Activation : Seal the tube and heat to 130 °C for 16 hours.
-
Causality: Ammonia is a relatively weak, neutral nucleophile. The sealed environment prevents the escape of volatile NH₃ gas, maintaining the high pressure and effective concentration required to drive the SₙAr forward against the moderate chloride leaving group.
-
-
Workup and Purification : Cool the vessel completely before unsealing. Evaporate the ethanol. To separate the product from unreacted starting material, dissolve the residue in 1M HCl and wash with ethyl acetate.
-
Causality: The newly formed 4-aminoquinoline is significantly more basic than the 4-chloro intermediate. It partitions into the aqueous acidic layer as a water-soluble hydrochloride salt, while the unreacted chloro-compound remains in the organic layer.
-
-
Product Isolation : Basify the aqueous layer with 2M NaOH to pH 10 to precipitate the yellow solid of 4-ADMQ. Filter and recrystallize from ethanol.
-
Final Validation : Confirm the structure via ¹H NMR (DMSO-d₆). The defining hallmark of success is the appearance of a broad, exchangeable singlet integrating to 2 protons at ~6.5 ppm, confirming the successful installation of the primary amine.
Safety, Handling, and Storage
According to standardized safety data, 4-ADMQ is classified under the following GHS hazard codes[6]:
-
H302 : Harmful if swallowed (Acute Toxicity, Oral - Category 4).
-
H319 : Causes serious eye irritation (Eye Irritation - Category 2).
-
Storage Class : 11 (Combustible Solids).
-
WGK Rating : 3 (Highly hazardous to water)[6].
Handling Protocol : All synthetic and analytical procedures must be conducted within a certified chemical fume hood. In case of eye contact, adhere to P-code P305+P351+P338: rinse cautiously with water for several minutes and remove contact lenses if present[6].
References[1] Title: Cas 51617-12-0, 4-AMINO-2,8-DIMETHYLQUINOLINE - LookChem | Source: lookchem.com | URL: Verify Source[2] Title: 51617-12-0 | MFCD08669719 | 4-Amino-2,8-dimethylquinoline | AA Blocks | Source: aablocks.com | URL:Verify Source[7] Title: 4-Amino-2,8-dimethylquinoline AldrichCPR 51617-12-0 - Sigma-Aldrich | Source: sigmaaldrich.com | URL: Verify Source[6] Title: Synthesis of Aryl-Heteroaryl Ureas (AHUs) Based on 4-Aminoquinoline and Their Evaluation Against the Insulin-Like Growth Factor Receptor (IGF-1R) | Source: nih.gov | URL: Verify Source[3] Title: A Mild and Efficient Synthesis of 4-Quinolones and Quinolone Heterocycles | Source: acs.org | URL: Verify Source[4] Title: Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview | Source: rsc.org | URL: Verify Source[5] Title: Discovery, Synthesis, and Optimization of Antimalarial 4(1H)-Quinolone-3-Diarylethers | Source: nih.gov | URL: Verify Source
Sources
- 1. lookchem.com [lookchem.com]
- 2. aablocks.com [aablocks.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. 4-Amino-2,8-dimethylquinoline AldrichCPR 51617-12-0 [sigmaaldrich.com]
Synthesis pathways for 4-Amino-2,8-dimethylquinoline
Synthesis Pathways for 4-Amino-2,8-dimethylquinoline: A Comprehensive Technical Guide
Executive Summary
The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, forming the pharmacophoric core of numerous antimalarial agents, kinase inhibitors, and antibacterial drugs. The synthesis of 4-Amino-2,8-dimethylquinoline (CAS 51617-12-0) presents unique steric and electronic challenges due to the dual methyl substitutions at the C2 and C8 positions. This whitepaper details the state-of-the-art synthetic workflows required to construct this molecule, bridging classical heterocyclic chemistry with modern palladium-catalyzed cross-coupling techniques.
Strategic Pathway Selection & Retrosynthetic Logic
To synthesize 4-amino-2,8-dimethylquinoline efficiently, the most robust approach relies on a three-phase linear sequence: condensation/cyclization, deoxychlorination, and amination.
The classical Conrad-Limpach reaction remains the gold standard for constructing the quinoline core from an aniline derivative[1]. By reacting 2-methylaniline (o-toluidine) with an acetoacetate equivalent, we establish the 2,8-dimethyl substitution pattern early in the synthesis. The resulting 4-quinolone is then activated via halogenation, setting the stage for a terminal amination.
Figure 1: Retrosynthetic and forward synthetic workflow for 4-amino-2,8-dimethylquinoline.
Step-by-Step Methodologies & Mechanistic Causality
Phase I: Conrad-Limpach Condensation & Cyclization
Objective: Construct the 2,8-dimethylquinolin-4(1H)-one core.
-
Step 1: In a round-bottom flask equipped with a Dean-Stark trap, combine 1.0 equivalent of 2-methylaniline and 1.1 equivalents of ethyl acetoacetate. Add a catalytic amount of glacial acetic acid (0.1 eq) and toluene as a solvent.
-
Step 2: Reflux the mixture at 110 °C until the theoretical volume of water is collected, indicating complete enamine formation. Remove the toluene in vacuo.
-
Step 3: Heat a large volume of diphenyl ether (Dowtherm A) to a rolling boil (~250 °C). Add the crude enamine dropwise to the boiling solvent. Maintain reflux for 30 minutes, then cool to room temperature.
-
Step 4: Precipitate the product by adding hexanes. Filter, wash with hexanes, and dry.
Expertise & Causality: The dropwise addition into a high-boiling solvent at 250 °C is not arbitrary; it is a strict thermodynamic requirement. At lower temperatures (e.g., 150 °C), the kinetic Knorr quinoline synthesis dominates, yielding an unwanted 2-quinolone[1]. The extreme heat forces the cyclization through the thermodynamic Conrad-Limpach pathway to yield the 4-quinolone. High dilution prevents intermolecular polymerization. Self-Validating Checkpoint: The reaction is successful when a highly crystalline solid precipitates upon hexane addition. LC-MS analysis must confirm a mass shift to [M+H]+=174.1 .
Phase II: Deoxychlorination via Phosphorus Oxychloride
Objective: Convert the unreactive 4-quinolone into an electrophilic 4-chloroquinoline.
-
Step 1: Suspend 2,8-dimethylquinolin-4(1H)-one in neat phosphorus oxychloride ( POCl3 , 5.0 equivalents).
-
Step 2: Heat the mixture to reflux (105 °C) under an inert atmosphere for 3 hours.
-
Step 3: Cool the mixture and carefully quench by pouring it dropwise over crushed ice to hydrolyze excess POCl3 .
-
Step 4: Neutralize the aqueous phase to pH 8 using ammonium hydroxide, extract with ethyl acetate, dry over MgSO4 , and concentrate.
Expertise & Causality: The 4-quinolone exists in tautomeric equilibrium with its 4-hydroxy form. POCl3 acts as both solvent and activating agent, converting the hydroxyl group into a highly reactive phosphorodichloridate ester. This ester is an exceptional leaving group, allowing in situ chloride ions to execute a nucleophilic substitution, yielding 4-chloro-2,8-dimethylquinoline[2]. Self-Validating Checkpoint: The disappearance of the broad O-H/N-H stretch in FTIR and an LC-MS reading of [M+H]+=192.1 (with a characteristic 3:1 isotopic ratio for 35Cl/37Cl ) validates the protocol.
Figure 2: Mechanistic causality of the POCl3-mediated deoxychlorination step.
Phase III: Amination (Catalytic vs. Classical)
Objective: Displace the C4-chloride with an amino group to yield 4-Amino-2,8-dimethylquinoline.
-
Step 1 (Buchwald-Hartwig Protocol): In an oven-dried Schlenk tube, combine 4-chloro-2,8-dimethylquinoline (1.0 eq), Pd2(dba)3 (0.02 eq), BINAP or Josiphos ligand (0.04 eq), and sodium tert-butoxide (1.5 eq).
-
Step 2: Evacuate and backfill with argon three times. Add anhydrous toluene and an ammonia surrogate (e.g., benzophenone imine, 1.2 eq).
-
Step 3: Heat to 90 °C for 4 hours.
-
Step 4: Cool to room temperature, filter through Celite, and treat the filtrate with 1M HCl for 2 hours to cleave the imine. Basify with NaOH and extract with dichloromethane to isolate the free amine.
Expertise & Causality: Classical Nucleophilic Aromatic Substitution ( SNAr ) requires extreme conditions (sealed tubes, 180 °C, phenol melts) because the quinoline core, despite being electron-deficient, lacks the necessary activation at the C4 position to easily expel a chloride ion. By employing a Palladium-catalyzed Buchwald-Hartwig cross-coupling, we migrate the reaction center from the aromatic ring directly to the transition metal[3]. The bulky, electron-rich phosphine ligand facilitates the oxidative addition of the recalcitrant C-Cl bond, drastically lowering the activation energy and preventing the formation of hydrolysis byproducts. Self-Validating Checkpoint: TLC will show the complete consumption of the starting material. Final validation requires LC-MS confirming the exact mass [M+H]+=173.1 and 1H NMR showing a broad singlet integrating to 2H around δ 5.0 ppm (the −NH2 protons).
Quantitative Process Metrics
To guide process chemistry decisions, the quantitative data comparing the classical amination route against the modern catalytic route is summarized below.
Table 1: Comparison of Amination Strategies for 4-Chloro-2,8-dimethylquinoline
| Process Metric | Classical SNAr Amination | Pd-Catalyzed Buchwald-Hartwig |
| Primary Reagents | NH3 (aq) / Phenol melt | Pd2(dba)3 , BINAP, NH3 surrogate |
| Operating Temperature | 150–180 °C | 80–110 °C |
| System Pressure | High (Sealed Autoclave) | Ambient (Inert Atmosphere) |
| Reaction Duration | 12–24 hours | 2–6 hours |
| Average Yield | 45–60% | 80–95% |
| Functional Group Tolerance | Low (Harsh conditions) | High (Mild conditions) |
| Validation Checkpoint | High impurity profile (hydrolysis) | Clean conversion ( [M+H]+=173.1 ) |
References
- 4-Aminoquinoline: a comprehensive review of synthetic str
- One-Pot Synthesis of 4-Chloroquinolines via Bis(trichloromethyl) Carbonate and Triphenylphosphine Oxide-Mediated Cascade Reactions of N-Aryl Enaminones.
- Pd-catalyzed amination as an alternative to nucleophilic aromatic substitution for the synthesis of N-alkyltacrines and analogues.
Sources
Molecular structure and formula of 4-Amino-2,8-dimethylquinoline
An In-Depth Technical Guide to 4-Amino-2,8-dimethylquinoline: Molecular Structure, Properties, and Synthetic Insights
Abstract
This technical guide provides a comprehensive overview of 4-Amino-2,8-dimethylquinoline, a heterocyclic aromatic compound of significant interest to the scientific community. We delve into its core molecular structure, physicochemical properties, and detailed analytical characterization. Furthermore, this document outlines established synthetic pathways, discusses its current and potential applications in drug development, and provides essential safety and handling information. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed, authoritative resource on this valuable chemical entity.
Introduction to the 4-Aminoquinoline Scaffold
The Quinoline Core in Medicinal Chemistry
Quinoline is a heterocyclic aromatic organic compound consisting of a benzene ring fused to a pyridine ring.[1] This structural motif is not merely a chemical curiosity; it is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products, particularly alkaloids, and synthetic compounds with profound pharmacological effects.[2] Its unique electronic properties and ability to participate in various intermolecular interactions make it a cornerstone for the design of therapeutic agents.
Significance of the 4-Amino Substituent
The introduction of an amino group at the 4-position of the quinoline ring dramatically amplifies its biological significance. The 4-aminoquinoline class of compounds was first synthesized in 1934 and includes some of the most impactful drugs ever developed, such as the antimalarial agent Chloroquine.[2][3] This scaffold is implicated in a broad spectrum of biological activities, including antimalarial, anticancer, antiviral, antibacterial, and anti-inflammatory effects.[3][4] The nitrogen atom of the amino group can act as a hydrogen bond donor and can be protonated, which is often crucial for interaction with biological targets like DNA or specific enzymes.
Profile of 4-Amino-2,8-dimethylquinoline
4-Amino-2,8-dimethylquinoline (CAS: 51617-12-0) is a specific derivative that combines the potent 4-aminoquinoline core with methyl groups at the 2- and 8-positions. These methyl groups modify the molecule's steric and electronic properties, influencing its solubility, reactivity, and biological activity. This compound serves as both a valuable building block for the synthesis of more complex pharmaceuticals and a subject of investigation for its own therapeutic potential, particularly in the realms of antibacterial and antimalarial research.[5]
Molecular Structure and Physicochemical Properties
Molecular Formula and Weight
The fundamental identity of 4-Amino-2,8-dimethylquinoline is defined by its elemental composition and mass.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂ | [6][7][8] |
| Molecular Weight | 172.23 g/mol | [8] |
| Monoisotopic Mass | 172.10005 Da | [6] |
Structural Elucidation
The structure consists of a quinoline ring system substituted with an amino group at the C4 position and two methyl groups at the C2 and C8 positions.
Caption: 2D structure of 4-Amino-2,8-dimethylquinoline.
Chemical Identifiers:
| Identifier | String | Source |
|---|---|---|
| CAS Number | 51617-12-0 | [5][7] |
| InChI Key | KKAHYNSPPVCKKU-UHFFFAOYSA-N | [6] |
| InChI String | 1S/C11H12N2/c1-7-4-3-5-9-10(12)6-8(2)13-11(7)9/h3-6H,1-2H3,(H2,12,13) | [6] |
| SMILES String | CC1=C2C(=CC=C1)C(=CC(=N2)C)N |[6] |
Physicochemical Data Summary
The physical properties of a compound are critical for its handling, formulation, and application in experimental settings.
| Property | Value | Notes |
| Appearance | Yellow solid | [5] |
| Melting Point | 69-71 °C | [5] |
| Boiling Point | 339.996 °C at 760 mmHg | Predicted |
| Density | 1.136 g/cm³ | Predicted |
| Solubility | Soluble in organic solvents (e.g., ethanol, ether) | [5] |
| XLogP3 | 2.3 | Predicted measure of lipophilicity[7] |
Spectroscopic and Analytical Characterization
Structural confirmation and purity assessment are paramount in chemical research. While specific experimental spectra for this exact compound are not widely published, its structure allows for the confident prediction of its spectroscopic features based on well-established principles.
Rationale for Spectroscopic Analysis
A multi-technique approach is essential for unambiguous structure elucidation. Mass spectrometry confirms the molecular weight, NMR spectroscopy maps the carbon-hydrogen framework, and IR spectroscopy identifies the key functional groups present in the molecule.
Mass Spectrometry (MS)
MS is used to determine the molecular weight of the compound and can provide fragmentation patterns that support the proposed structure. The predicted collision cross-section (CCS) values are useful for advanced analytical techniques like ion mobility-mass spectrometry.
Predicted Mass-to-Charge Ratios (m/z) for Adducts:
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 173.10733 |
| [M+Na]⁺ | 195.08927 |
| [M-H]⁻ | 171.09277 |
| [M]⁺ | 172.09950 |
Source: PubChemLite[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in an organic molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two non-equivalent methyl groups, the aromatic protons on the quinoline ring, and the protons of the primary amine. The aromatic protons would appear as a series of multiplets in the downfield region (~6.5-8.0 ppm), while the methyl protons would be singlets in the upfield region (~2.5 ppm). The amine protons would likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum should display 11 distinct signals corresponding to each unique carbon atom in the molecule. The carbons of the aromatic quinoline ring would resonate in the ~110-150 ppm range, while the methyl carbons would appear significantly upfield (~20-25 ppm).
Infrared (IR) Spectroscopy (Predicted)
IR spectroscopy is ideal for identifying the functional groups present in the molecule.
Expected Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3450 - 3300 | N-H Stretch (symmetric & asymmetric) | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H Stretch (aromatic) | Quinoline Ring |
| 3000 - 2850 | C-H Stretch (aliphatic) | Methyl Groups (-CH₃) |
| 1650 - 1580 | N-H Bend | Primary Amine (-NH₂) |
| 1620 - 1570 | C=C and C=N Stretch | Quinoline Ring |
Synthesis and Reaction Pathways
Overview of Synthetic Strategies for 4-Aminoquinolines
The synthesis of the 4-aminoquinoline scaffold is a well-trodden path in organic chemistry. The two most prevalent strategies involve either building the quinoline ring system from acyclic precursors (e.g., Friedländer synthesis) or functionalizing a pre-existing quinoline core.[4][9] For industrial and laboratory-scale synthesis of specific analogs, the latter approach is often more efficient.
Primary Synthetic Route: Nucleophilic Aromatic Substitution (SNAr)
The most direct and common method for preparing 4-aminoquinolines is through the nucleophilic aromatic substitution (SNAr) of a 4-chloroquinoline precursor.[10] The electron-withdrawing effect of the quinoline nitrogen atom activates the C4 position for nucleophilic attack, making the displacement of the chlorine atom facile.
Caption: Synthetic workflow for 4-Amino-2,8-dimethylquinoline via SNAr.
Experimental Protocol: General Procedure for SNAr This protocol is a generalized representation based on standard literature procedures for the synthesis of 4-aminoquinoline derivatives.[11] Researchers must adapt it based on specific laboratory conditions and safety assessments.
-
Reaction Setup: To a solution of 4-chloro-2,8-dimethylquinoline (1.0 eq) in a suitable solvent (e.g., ethanol or phenol) within a sealed reaction vessel, add the aminating agent (e.g., a saturated solution of ammonia in ethanol or sodium amide, >3.0 eq).
-
Heating: Seal the vessel and heat the reaction mixture to a temperature between 120-180 °C. The optimal temperature and reaction time (typically 6-24 hours) must be determined empirically, often monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling the reaction mixture to room temperature, quench it by pouring it into a basic aqueous solution (e.g., 1M NaOH) or water.
-
Extraction: Extract the aqueous layer multiple times with an appropriate organic solvent, such as dichloromethane or ethyl acetate.
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 4-Amino-2,8-dimethylquinoline.
Alternative Synthetic Approaches
For creating the quinoline core itself, the Friedländer synthesis offers a powerful method. This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl, typically under acidic or basic conditions.[9] More recently, microwave-assisted synthesis has emerged as a green chemistry approach, significantly reducing reaction times and often improving yields for SNAr reactions on quinoline scaffolds.[2]
Applications in Research and Drug Development
The 4-aminoquinoline scaffold is a privileged structure in drug discovery, and 4-Amino-2,8-dimethylquinoline contributes to this legacy both as a research tool and a potential therapeutic agent.
Foundation in Antimalarial Drug Design
The fight against malaria has been historically dominated by 4-aminoquinoline drugs like Chloroquine.[11] While resistance is a major challenge, research into novel derivatives continues. Compounds like 4-Amino-2,8-dimethylquinoline are studied to understand the structure-activity relationships that could lead to new agents effective against resistant strains of Plasmodium falciparum.[5][12]
Emerging Therapeutic Potential
The utility of this scaffold extends far beyond malaria.
-
Antibacterial Activity: 4-Aminoquinolines are investigated for their ability to inhibit bacterial growth. The mechanism often involves the inhibition of DNA synthesis by targeting enzymes like DNA gyrase and topoisomerase IV.[9] This makes them promising candidates for developing new antibiotics to combat resistant bacterial strains.[5]
-
Anticancer Properties: A growing body of evidence highlights the antiproliferative activity of 4-aminoquinoline derivatives against various human cancer cell lines, including breast and pancreatic cancers.[11][13] Mechanisms can include the induction of apoptosis and the inhibition of autophagy, a cellular process that cancer cells often exploit to survive.[13]
Role as a Chemical Intermediate
Beyond its intrinsic biological activity, 4-Amino-2,8-dimethylquinoline is a key intermediate in organic synthesis.[5] The primary amine at the C4 position is a versatile functional handle that can be readily modified to build more complex molecules, allowing for the creation of diverse chemical libraries for high-throughput screening in drug discovery programs.
Safety and Handling
Proper handling of all chemical reagents is crucial for laboratory safety. 4-Amino-2,8-dimethylquinoline is classified as a hazardous substance.
| Hazard Information | Details |
| GHS Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Codes | Xn (Harmful)[5] |
| Hazard Statements | H302: Harmful if swallowed.H319: Causes serious eye irritation. |
| Precautionary Statements | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Storage Class | 11: Combustible Solids |
Recommended Handling Procedures:
-
Use in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
4-Amino-2,8-dimethylquinoline is a compound of considerable scientific merit, underpinned by the pharmacologically validated 4-aminoquinoline scaffold. Its well-defined molecular structure, predictable chemical properties, and accessible synthetic routes make it a valuable asset for medicinal chemists and researchers. Whether utilized as a foundational building block for complex drug candidates or investigated for its own bioactivity against infectious diseases and cancer, 4-Amino-2,8-dimethylquinoline represents a significant tool in the ongoing quest for novel therapeutic agents. Continued exploration of this and related derivatives is poised to yield new insights and potential breakthroughs in drug development.
References
-
4-AMINO-2,8-DIMETHYLQUINOLINE - LookChem. [Link]
-
4-amino-2,8-dimethylquinoline (C11H12N2) - PubChemLite. [Link]
-
4-Amino-2-methylquinoline | C10H10N2 | CID 81116 - PubChem. [Link]
-
51617-12-0 | MFCD08669719 | 4-Amino-2,8-dimethylquinoline | AA Blocks. [Link]
- Delgado, F., Benítez, A., Gotopo, L., & Romero, A. H. (2025).
-
Scheme 1 Previous methods for the synthesis of 4-aminoquinoline. - ResearchGate. [Link]
-
4-Aminoquinoline: a comprehensive review of synthetic strategies - Frontiers. [Link]
- Kumar, A., Srivastava, K., Kumar, S. R., Puri, S. K., & Chauhan, P. M. (2010). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & medicinal chemistry letters, 20(24), 7438–7440.
- Al-Ghorbani, M., Chebil, A., Al-Adiwish, W., Al-Salahi, R., Al-Ansi, A., Al-Omary, M. A., Al-Ghamdi, S., & Al-Zaqri, N. (2025). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Molecules, 30(9), 1893.
- Sertbakan, T. R. (2017). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. Niğde Ömer Halisdemir Üniversitesi Mühendislik Bilimleri Dergisi, 6(2), 851-861.
-
(PDF) Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline - ResearchGate. [Link]
- de Villiers, K. A., Gildenhuys, J., Le Hane, F., Stringer, T., Gibhard, L., Smith, P. J., & Egan, T. J. (2013). Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models. ACS medicinal chemistry letters, 4(2), 209–213.
- Tan, J., Li, Y., Wu, Y., Liu, Y., & He, H. (2012). Design, Synthesis and Antiproliferative Activity of Novel 2-Substituted-4-amino-6-halogenquinolines. Molecules, 17(5), 5869–5883.
-
4-Aminoquinoline - Wikipedia. [Link]
-
Unveiling the 4-aminoquinoline derivatives as potent agents against pancreatic ductal adenocarcinoma (PDAC) cell lines - PubMed. [Link]
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. mdpi.com [mdpi.com]
- 3. 4-Aminoquinoline - Wikipedia [en.wikipedia.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. PubChemLite - 4-amino-2,8-dimethylquinoline (C11H12N2) [pubchemlite.lcsb.uni.lu]
- 7. aablocks.com [aablocks.com]
- 8. scbt.com [scbt.com]
- 9. evitachem.com [evitachem.com]
- 10. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. Unveiling the 4-aminoquinoline derivatives as potent agents against pancreatic ductal adenocarcinoma (PDAC) cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Solubility of 4-Amino-2,8-dimethylquinoline in Organic Solvents: An In-depth Technical Guide
This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-Amino-2,8-dimethylquinoline in various organic solvents. Recognizing the scarcity of publicly available quantitative solubility data for this compound, this document focuses on empowering researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to generate high-quality, reliable solubility data in-house. By elucidating the principles behind solubility and providing a robust, self-validating experimental methodology, this guide serves as an essential resource for informed solvent selection and process development.
Understanding the Solubility of 4-Amino-2,8-dimethylquinoline
4-Amino-2,8-dimethylquinoline is a heterocyclic aromatic compound with the molecular formula C₁₁H₁₂N₂.[1] Its structure, featuring a quinoline core with an amino group at the 4-position and two methyl groups at the 2- and 8-positions, dictates its physicochemical properties, including its solubility. The principle of "like dissolves like" is a fundamental concept in predicting solubility behavior.[2] This principle suggests that substances with similar polarities are more likely to be soluble in one another.
The 4-amino group can participate in hydrogen bonding, which may enhance its solubility in protic solvents like alcohols. The aromatic quinoline ring system and the methyl groups contribute to the molecule's lipophilicity, suggesting potential solubility in non-polar or moderately polar aprotic solvents. However, without empirical data, these are guiding principles rather than absolute predictors. Therefore, experimental determination of solubility is crucial for accurate characterization.
Theoretical Framework for Solubility Determination
The equilibrium solubility of a compound is defined as the maximum concentration of that compound that can be dissolved in a specific solvent at a given temperature and pressure, when the system is at equilibrium. At this point, the rate of dissolution of the solid compound is equal to the rate of precipitation. This thermodynamic equilibrium is a critical parameter in various stages of research and development, including:
-
Drug Discovery and Development: Solubility directly impacts a drug candidate's bioavailability and formulation possibilities.
-
Process Chemistry: Knowledge of solubility is essential for designing crystallization, purification, and extraction processes.
-
Analytical Chemistry: Preparing solutions of known concentrations for analysis requires an understanding of solubility limits.
The most reliable and widely accepted method for determining equilibrium solubility is the shake-flask method .[3] This technique involves agitating an excess amount of the solid solute in the solvent for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute in the clear supernatant is quantified.
Experimental Protocol: The Shake-Flask Method for Determining Equilibrium Solubility
This section provides a detailed, step-by-step protocol for determining the equilibrium solubility of 4-Amino-2,8-dimethylquinoline in a selection of organic solvents.
Materials and Equipment
-
4-Amino-2,8-dimethylquinoline (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), toluene)
-
Analytical balance (± 0.1 mg accuracy)
-
Glass vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE, chemically compatible with the solvent)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Experimental Workflow Diagram
Sources
A Technical Guide to the Physicochemical Properties of 4-Amino-2,8-dimethylquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2,8-dimethylquinoline, a substituted quinoline derivative, is a compound of increasing interest within the realms of medicinal chemistry and organic synthesis. The quinoline scaffold itself is a well-established pharmacophore, forming the core of numerous therapeutic agents, notably in the antimalarial and antibacterial fields[1]. The specific substitutions of an amino group at the 4-position and methyl groups at the 2- and 8-positions impart distinct electronic and steric properties to the molecule, influencing its reactivity, biological activity, and physicochemical characteristics. This guide provides a focused examination of the key physical properties of 4-Amino-2,8-dimethylquinoline, namely its melting and boiling points, offering a critical perspective on the available data and outlining the standard methodologies for their experimental determination. A thorough understanding of these fundamental properties is a prerequisite for its application in drug design, synthesis, and formulation.
Physicochemical Properties of 4-Amino-2,8-dimethylquinoline
The physical state and thermal behavior of a compound are critical parameters that influence its handling, purification, and formulation. 4-Amino-2,8-dimethylquinoline is documented as a yellow solid at room temperature and is soluble in organic solvents such as ethanol and ether[1].
Melting and Boiling Point Data
The melting point of a solid is the temperature at which it changes state from solid to liquid at atmospheric pressure. It is a crucial indicator of purity. The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor. For compounds with high boiling points, this is often determined under reduced pressure.
The available data for the melting and boiling points of 4-Amino-2,8-dimethylquinoline are summarized in the table below. It is important to note that the presented values are sourced from a chemical supplier and have not been independently verified in peer-reviewed literature. The boiling point is likely a computationally predicted value, a common practice for such compounds where experimental determination at high temperatures may lead to decomposition.
| Physical Property | Value | Source | Notes |
| Melting Point | 69-71 °C | LookChem[1] | Experimental value from a chemical supplier. |
| Boiling Point | 339.996 °C at 760 mmHg | LookChem[1] | Likely a predicted value. |
Experimental Determination of Melting and Boiling Points
To ensure the scientific rigor required in research and development, experimental verification of physical properties is paramount. The following sections detail the standard protocols for determining the melting and boiling points of a solid organic compound like 4-Amino-2,8-dimethylquinoline.
Melting Point Determination: The Capillary Method
The determination of the melting point using a capillary tube is a widely adopted and reliable technique. The underlying principle is the precise observation of the temperature at which the crystalline solid transitions into a liquid within a heated environment.
-
Sample Preparation: A small amount of dry, powdered 4-Amino-2,8-dimethylquinoline is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block or an oil bath and a calibrated thermometer or a digital temperature sensor.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as it approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range is reported as the melting point.
The sharpness of the melting point range is a good indicator of the compound's purity. Impurities tend to depress and broaden the melting range.
Boiling Point Determination: The Microscale Method
For small quantities of a high-boiling-point compound, a microscale boiling point determination method is often employed. This technique relies on the principle of observing the temperature at which the vapor pressure of the substance equals the atmospheric pressure.
-
Sample Preparation: A small amount of 4-Amino-2,8-dimethylquinoline is placed in a small test tube. A short, sealed-end capillary tube is inverted and placed inside the test tube.
-
Apparatus Setup: The test tube assembly is attached to a thermometer and heated in a suitable heating bath (e.g., a Thiele tube with high-boiling mineral oil).
-
Heating and Observation: The apparatus is heated until a rapid and continuous stream of bubbles emerges from the inverted capillary.
-
Cooling and Measurement: The heating is then discontinued. The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point. This is the point where the external pressure equals the vapor pressure of the compound.
Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols for determining the melting and boiling points of 4-Amino-2,8-dimethylquinoline.
Caption: Experimental workflow for melting point determination.
Caption: Experimental workflow for microscale boiling point determination.
Conclusion
The accurate determination of physical properties such as melting and boiling points is a foundational aspect of chemical and pharmaceutical research. For 4-Amino-2,8-dimethylquinoline, the available data from chemical suppliers provides a useful starting point, with a reported melting point of 69-71 °C and a predicted boiling point of 339.996 °C. However, for applications in drug development and for ensuring the highest level of scientific integrity, it is strongly recommended that these values be experimentally verified using standard protocols such as those outlined in this guide. Such empirical data will provide a more robust foundation for future research and development involving this promising heterocyclic compound.
References
-
LookChem. 4-AMINO-2,8-DIMETHYLQUINOLINE. [Link]
Sources
Historical context of 4-aminoquinoline research
The 4-Aminoquinoline Pharmacophore: Historical Context, Mechanistic Biology, and Synthetic Evolution
The Genesis of 4-Aminoquinolines
The historical trajectory of antimalarial drug discovery is deeply intertwined with the 4-aminoquinoline class. Prior to the 20th century, the natural alkaloid quinine, extracted from the bark of the Cinchona tree, was the primary treatment for malaria[1]. In an effort to improve efficacy and reduce toxicity, Hans Andersag and his team at Bayer Laboratories synthesized chloroquine (CQ), initially named Resochin, in 1934[2].
Ironically, CQ was initially discarded by its discoverers because early avian models suggested it was highly toxic. It was not until World War II, when the Japanese occupation of Java cut off the Allied supply of quinine, that a massive state-sponsored screening effort led American scientists to rediscover and validate CQ's safety and unparalleled efficacy in humans[3]. This marked the beginning of the "Golden Age" of malaria eradication efforts, establishing CQ as the gold standard due to its affordability and safety profile[4].
Mechanistic Biology: The Hemozoin Target
To understand the efficacy of 4-aminoquinolines, one must examine the intraerythrocytic feeding mechanism of Plasmodium falciparum. The parasite degrades host hemoglobin to source amino acids, releasing free ferriprotoporphyrin IX (heme) as a toxic byproduct[5]. To survive, the parasite crystallizes this free heme into an inert biocrystal known as hemozoin[6].
The Causality of Drug Action: The efficacy of CQ relies on its physicochemical properties. As a diprotic weak base, unprotonated CQ diffuses freely across the parasite's membranes. Upon entering the highly acidic digestive vacuole (pH ~5.0), it becomes diprotonated (CQ2+) and membrane-impermeable—a phenomenon known as ion trapping. The trapped CQ2+ binds to free heme and caps the growing face of the hemozoin crystal, halting detoxification[7]. The resulting accumulation of toxic heme-CQ complexes induces severe oxidative stress, lipid peroxidation, and ultimately, parasite death[8].
Fig 1: Mechanism of 4-aminoquinoline-mediated hemozoin inhibition and parasite death.
The Architecture of Resistance: PfCRT Dynamics
The widespread deployment of CQ inevitably selected for resistant parasite strains. The primary genetic determinant of chloroquine resistance (CQR) is the Plasmodium falciparum chloroquine resistance transporter (PfCRT), a 49-kDa protein localized on the digestive vacuole membrane[9].
The Causality of Resistance: The mechanistic logic of resistance hinges on a critical point mutation: K76T. In wild-type, CQ-sensitive parasites, position 76 of PfCRT is a positively charged Lysine (K). This positive charge electrostatically repels the diprotonated CQ2+, trapping the drug inside the vacuole where it exerts its lethal effect[10]. In resistant strains, the substitution of Lysine with a neutral Threonine (T) alters the pore's electrostatic landscape, allowing the transporter to actively efflux CQ2+ away from its heme target[11].
Interestingly, the evolution of PfCRT is constrained by fitness costs and collateral sensitivities. Mutations that confer resistance to newer, bulkier 4-aminoquinolines like piperaquine (e.g., the C101F mutation) often alter the binding cavity in a way that paradoxically restores susceptibility to chloroquine[9].
Table 1: Evolution of 4-Aminoquinoline Resistance & Phenotypic Shifts
| Parasite Strain | PfCRT Genotype (Pos 76 / 101) | Chloroquine IC50 (nM) | Piperaquine IC50 (nM) | Clinical Phenotype |
| 3D7 (Wild-type) | K76 / C101 | ~10 - 20 | ~30 - 40 | CQ Sensitive |
| Dd2 (Mutant) | T76 / C101 | ~150 - 250 | ~30 - 40 | CQ Resistant |
| Dd2 + C101F | T76 / F101 | ~50 - 80 | > 1000 | PPQ Resistant, CQ Re-sensitized |
(Data synthesized from standard in vitro dose-response assays[9])
Fig 2: Electrophysiological logic of PfCRT-mediated chloroquine efflux and resistance.
Synthetic Methodology: Accessing the 4-Aminoquinoline Core
The foundational protocol for synthesizing 4-aminoquinolines relies on Nucleophilic Aromatic Substitution (SNAr)[12]. The use of 4,7-dichloroquinoline as a starting material is highly deliberate.
Causality of Regioselectivity: The chlorine at the C4 position is highly activated toward nucleophilic attack because the adjacent quinoline nitrogen can stabilize the resulting negative charge (Meisenheimer complex) via resonance. The C7 chlorine lacks this direct resonance stabilization, ensuring strictly selective amination at C4[13].
Self-Validating Synthesis Protocol: SNAr of 4,7-Dichloroquinoline
Objective: Synthesize a functionalized 4-aminoquinoline derivative. Validation Logic: Each step contains an analytical checkpoint to ensure the reaction does not proceed blindly.
-
Reagent Preparation & Baseline Analytics
-
Dissolve 1.0 equivalent of 4,7-dichloroquinoline and 1.2 equivalents of the desired primary amine in neat dimethyl sulfoxide (DMSO).
-
Validation Check: Shoot a baseline LC-MS of the mixture. The 4,7-dichloroquinoline should present a distinct isotopic pattern (M, M+2, M+4) characteristic of two chlorine atoms.
-
-
Thermal Activation (SNAr)
-
Heat the reaction mixture to 140°C under continuous stirring for 4-6 hours (or 20-30 minutes if utilizing microwave irradiation)[12].
-
Causality: Elevated thermal energy is required to overcome the activation barrier of breaking the aromaticity during the formation of the Meisenheimer intermediate.
-
-
Reaction Monitoring
-
Validation Check: Perform TLC (Hexanes:Ethyl Acetate 1:1). The reaction is complete when the high-Rf spot of 4,7-dichloroquinoline completely disappears, replaced by a highly polar, UV-active baseline spot (the protonated 4-aminoquinoline product).
-
-
Quenching and Precipitation
-
Cool the mixture to room temperature and pour it into ice-cold distilled water. Adjust the pH to ~9.0 using 1M NaOH.
-
Causality: The product exists as a highly soluble hydrochloride/hydrobromide salt in the acidic/neutral mixture. Basification deprotonates the quinoline nitrogen, precipitating the free base out of the aqueous layer.
-
-
Purification and Structural Confirmation
-
Filter the precipitate under a vacuum, wash with cold water, and recrystallize from ethanol.
-
Validation Check: Perform 1H-NMR spectroscopy. Successful C4-substitution is definitively confirmed by the upfield shift of the C3-proton (typically moving from ~7.5 ppm to ~6.5 ppm) due to the strong electron-donating effect of the newly attached amine group.
-
References
-
Title: PfCRT and its role in antimalarial drug resistance Source: National Institutes of Health (NIH) - PMC URL: [Link]
-
Title: A review on possible modes of action of chloroquine/hydroxychloroquine: repurposing against SAR-CoV-2 (COVID-19) pandemic Source: National Institutes of Health (NIH) - PMC URL: [Link]
-
Title: Malarial Hemozoin: From target to tool Source: National Institutes of Health (NIH) - PMC URL: [Link]
-
Title: Interference with Hemozoin Formation Represents an Important Mechanism of Schistosomicidal Action of Antimalarial Quinoline Methanols Source: PLOS Neglected Tropical Diseases URL: [Link]
-
Title: Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria Source: National Institutes of Health (NIH) - PMC URL: [Link]
-
Title: 4-Aminoquinolines block heme iron reactivity and interfere with artemisinin action Source: eLife URL: [Link]
-
Title: Current evidence on chloroquine and hydroxychloroquine and their role in the treatment and prevention of COVID-19 Source: Semantic Scholar URL: [Link]
-
Title: The Impact of Resistance and the Future of Anti-Malarial Drugs Source: Stanford University URL: [Link]
-
Title: Malaria Parasite's Chloroquine Resistance Transporter is a Member of the Drug/Metabolite Transporter Superfamily Source: Molecular Biology and Evolution URL: [Link]
-
Title: How Government Is Standing in the Way of Lifesaving American Innovation Source: American Greatness URL: [Link]
-
Title: 4-Aminoquinoline: a comprehensive review of synthetic strategies Source: Frontiers in Chemistry URL: [Link]
-
Title: 4-Aminoquinoline: a comprehensive review of synthetic strategies (PMC Copy) Source: National Institutes of Health (NIH) - PMC URL: [Link]
-
Title: Recent Advances in the Discovery of Haem-Targeting Drugs for Malaria and Schistosomiasis Source: MDPI URL: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. How Government Is Standing in the Way of Lifesaving American Innovation › American Greatness [amgreatness.com]
- 4. ojs.stanford.edu [ojs.stanford.edu]
- 5. mdpi.com [mdpi.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. 4-Aminoquinolines block heme iron reactivity and interfere with artemisinin action | eLife [elifesciences.org]
- 8. Interference with Hemozoin Formation Represents an Important Mechanism of Schistosomicidal Action of Antimalarial Quinoline Methanols | PLOS Neglected Tropical Diseases [journals.plos.org]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Comprehensive Safety, Handling, and Application Guide for 4-Amino-2,8-dimethylquinoline
Executive Summary & Mechanistic Philosophy
As a Senior Application Scientist, I approach molecular handling not merely as a compliance checklist, but as an exercise in physical chemistry. Every safety protocol must function as a self-validating system—a sequence where the intrinsic properties of the compound dictate the engineering controls.
4-Amino-2,8-dimethylquinoline (4-ADMQ) , identified by CAS number 51617-12-0, is a highly versatile quinoline derivative frequently utilized as a core scaffold in the synthesis of novel antimalarial and antibacterial agents ()[1]. Its unique substitution pattern—an amino group at the 4-position and methyl groups at the 2- and 8-positions—imparts specific electronic and steric properties that enhance its reactivity. However, these same properties demand a rigorous, causality-driven approach to laboratory safety.
Physicochemical Profiling & Causality in Handling
Understanding a compound's physical properties is the foundation of mitigating exposure risks. The lipophilicity and basicity of the quinoline ring directly influence its absorption through biological membranes and its solubility in laboratory solvents.
Table 1: Physicochemical Properties and Handling Implications
| Property | Value | Mechanistic Implication for Handling |
| CAS Number | 51617-12-0 | Unique identifier required for strict SDS tracking and inventory control[1]. |
| Molecular Formula | C11H12N2 | Dictates combustion products; thermal degradation releases toxic NOx gases[2]. |
| Molecular Weight | 172.23 g/mol | Requires precise micro-analytical weighing for high-throughput assay preparation[2]. |
| Melting Point | 69–71°C | Exists as a solid at room temperature; poses a high risk of aerosolization during transfer[1]. |
| Boiling Point | ~340°C | Low volatility at standard conditions; inhalation risk is primarily from particulate dust[1]. |
| XLogP3 | 2.3 | Moderate lipophilicity enables it to cross dermal barriers easily; mandates nitrile gloves[3]. |
| Appearance | Yellow Solid | Acts as a visual indicator of surface contamination or accidental spills[1]. |
Hazard Assessment & Toxicological Logic
According to standard safety data, 4-ADMQ is classified under the Hazard Code Xn (Harmful) [1]. The toxicological profile is driven by specific structural features:
-
R22 (Harmful if swallowed): The planar quinoline core can intercalate with DNA or disrupt cellular respiration if systemically absorbed.
-
R36 (Irritating to eyes): The basic amino group (pKa ~ 8-9) can cause localized alkaline hydrolysis of ocular mucosal membranes upon contact.
-
Mechanistic Causality: The molecule's XLogP3 of 2.3 ensures it partitions efficiently into the lipid bilayers of the skin and eyes. Simultaneously, its protonatable nitrogen atoms allow it to accumulate in acidic intracellular compartments (such as lysosomes) via ion trapping, leading to localized cellular stress[4].
Fig 1. Mechanistic pathway of 4-ADMQ cellular interaction and toxicity.
Self-Validating Handling Protocol
A self-validating protocol ensures that the failure of one safety step prevents the execution of the next, thereby inherently mitigating risk.
Fig 2. Self-validating safety workflow for the laboratory handling of 4-ADMQ.
Step-by-Step Methodology for Safe Handling:
-
Environmental Verification: Ensure the chemical fume hood has a verified face velocity of at least 100 fpm.
-
Causality: 4-ADMQ is a fine powder; aerodynamic disruption during weighing can cause severe inhalation exposure.
-
-
PPE Integration: Don double nitrile gloves, a chemically resistant lab coat, and tightly fitting safety goggles.
-
Causality: Nitrile provides a temporary barrier against lipophilic compounds, while goggles prevent R36 ocular irritation.
-
-
Static Discharge Mitigation: Use an anti-static weighing boat and an ionizing bar.
-
Causality: Powders with low moisture content carry static charges, causing them to aerosolize or adhere to gloves, breaching containment.
-
-
In-Hood Solubilization: Dissolve the weighed compound in an appropriate organic solvent inside the fume hood before transporting it to biological workstations.
-
Causality: Liquid solutions eliminate the risk of dust inhalation during transport.
-
-
Decontamination: Wipe down all surfaces with a slightly acidic solution (e.g., 5% acetic acid) followed by standard soap and water.
-
Causality: The basic nature of the amine makes it highly soluble in acidic solutions, facilitating complete removal from stainless steel surfaces.
-
Experimental Workflow: Biological Assay Preparation
When utilizing 4-ADMQ as a building block for drug discovery (e.g., synthesizing antimalarial analogs), the following standardized workflow ensures both reproducibility and safety ()[2].
Protocol: Preparation of a 10 mM Stock Solution for High-Throughput Screening (HTS)
-
Calculate Mass: To prepare 10 mL of a 10 mM stock solution, calculate the required mass: (10 mmol/L) * (0.01 L) * (172.23 g/mol) = 17.22 mg.
-
Weighing: Using an analytical balance inside a ventilated enclosure, carefully weigh exactly 17.22 mg of 4-ADMQ.
-
Solvent Addition: Add 10 mL of anhydrous Dimethyl Sulfoxide (DMSO) directly to the vial containing the powder.
-
Causality: DMSO is chosen because it readily dissolves lipophilic quinolines and is universally compatible with downstream cellular assays.
-
-
Agitation: Vortex the sealed vial for 30 seconds. If particulates remain, sonicate in a water bath at 30°C for 5 minutes to ensure complete dissolution.
-
Aliquotting: Divide the stock into 100 µL aliquots in amber microcentrifuge tubes.
-
Causality: Amber tubes protect the light-sensitive heteroaromatic ring from UV-induced degradation.
-
-
Storage: Store immediately at -20°C.
-
Causality: Freezing prevents spontaneous oxidation of the primary amine group, preserving molecular integrity for longitudinal studies.
-
References
-
Title: Cas 51617-12-0, 4-AMINO-2,8-DIMETHYLQUINOLINE Basic Information Source: LookChem URL: [Link]
-
Title: 4-amino-2,8-dimethylquinoline (CID 12411648) Source: PubChem / PubChemLite URL: [Link]
-
Title: 51617-12-0 | MFCD08669719 | 4-Amino-2,8-dimethylquinoline Source: AA Blocks URL: [Link]
Sources
4-Amino-2,8-dimethylquinoline in the synthesis of anticancer agents
Application Note: 4-Amino-2,8-dimethylquinoline as a Privileged Scaffold in the Synthesis of Targeted Anticancer Agents
Target Audience: Medicinal Chemists, Discovery Biologists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocols
Executive Summary
The 4-aminoquinoline scaffold is a cornerstone in modern medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved kinase inhibitors (e.g., bosutinib, neratinib) and antineoplastic agents[1]. Within this chemical space, 4-Amino-2,8-dimethylquinoline (CAS 51617-12-0; MW: 172.23) [2] has emerged as a highly specialized building block. The strategic placement of methyl groups at the C2 and C8 positions provides unique physicochemical properties, including enhanced metabolic stability, restricted rotational conformation, and increased lipophilicity. This guide details the mechanistic rationale, synthetic methodologies, and biological evaluation protocols for utilizing 4-Amino-2,8-dimethylquinoline in the development of next-generation anticancer therapeutics.
Pharmacophore Rationale: The Structural Causality of 4-Amino-2,8-dimethylquinoline
In rational drug design, every atomic substitution must serve a functional purpose. The utility of 4-Amino-2,8-dimethylquinoline in oncology is driven by three distinct structural features:
-
The 4-Amino Group (Hinge Binder): The exocyclic amine acts as a critical hydrogen bond donor, while the quinoline nitrogen acts as a hydrogen bond acceptor. This dual motif perfectly mimics the adenine ring of ATP, allowing the molecule to anchor deeply into the hinge region of receptor tyrosine kinases (RTKs) such as EGFR, Src, and Abl[1].
-
The 2-Methyl Substitution (Metabolic Shield): The C2 position of the quinoline ring is highly susceptible to oxidation by aldehyde oxidase and cytochrome P450 enzymes. The steric bulk of the 2-methyl group effectively blocks this metabolic liability, significantly extending the in vivo half-life of the resulting drug candidate.
-
The 8-Methyl Substitution (Conformational Lock): The 8-methyl group induces peri-steric interactions that restrict the rotational freedom of substituents at the N1 and C7 positions. This conformational locking reduces the entropic penalty upon target binding, thereby increasing the binding affinity (lower Kd ) to the target kinase.
Dual Mechanism of Action in Oncology
Derivatives synthesized from 4-Amino-2,8-dimethylquinoline typically exhibit a dual mechanism of action, making them highly effective against multidrug-resistant (MDR) tumors.
-
Targeted Kinase Inhibition: By competitively binding to the ATP pocket, these compounds halt downstream signaling pathways (e.g., PI3K/AKT, MAPK), leading to cell cycle arrest at the prometa-meta phase[3].
-
Lysosomotropism: The basic nature of the 4-aminoquinoline core ( pKa≈8.5 ) drives the molecule to accumulate in the acidic environment of cancer cell lysosomes. This massive accumulation causes lysosomal swelling and subsequent Lysosomal Membrane Permeabilization (LMP), triggering apoptosis independent of kinase inhibition[3].
Dual mechanism of action: Kinase inhibition and lysosomotropism.
Synthetic Methodologies: Overcoming Steric Hindrance
Functionalizing the 4-amino group of 2,8-dimethylquinoline presents a significant synthetic challenge. The adjacent 2-methyl group creates severe steric hindrance, rendering traditional Nucleophilic Aromatic Substitution (SNAr) reactions inefficient, low-yielding, and prone to side reactions[1].
The Solution: Palladium-catalyzed Buchwald-Hartwig cross-coupling is strictly required. By utilizing a palladium catalyst paired with a large bite-angle ligand (e.g., Xantphos), the catalytic cycle can successfully undergo reductive elimination while accommodating the bulky quinoline core.
Synthetic pathways for functionalizing 4-Amino-2,8-dimethylquinoline.
Experimental Protocols
Protocol A: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)
This protocol is designed as a self-validating system to ensure catalytic turnover and prevent the loss of expensive starting materials.
Reagents:
-
4-Amino-2,8-dimethylquinoline (1.0 eq, CAS 51617-12-0)
-
Aryl bromide/iodide (1.2 eq)
-
Pd2(dba)3 (0.05 eq)
-
Xantphos (0.10 eq)
-
Cs2CO3 (2.0 eq)
-
Anhydrous Toluene (0.1 M)
Step-by-Step Methodology:
-
Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3x). Causality: Palladium(0) is highly sensitive to oxidation; strict anhydrous and anaerobic conditions are mandatory.
-
Loading: Add 4-Amino-2,8-dimethylquinoline, aryl halide, Pd2(dba)3 , Xantphos, and Cs2CO3 to the flask.
-
Degassing: Add anhydrous toluene. Perform three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Reaction: Heat the mixture to 100°C for 12–16 hours under vigorous stirring.
-
Self-Validation Checkpoint (LC-MS): Before workup, sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. Validation criteria: Complete disappearance of the starting material mass ( m/z 173.1 [M+H]+ ) and emergence of the target product mass. If starting material remains, spike with an additional 0.02 eq of Pd2(dba)3 and heat for 4 more hours.
-
Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to yield the N-aryl-4-amino-2,8-dimethylquinoline derivative.
Protocol B: In Vitro Cell Viability Assay (MTT)
Step-by-Step Methodology:
-
Cell Plating: Seed MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cells at a density of 5×103 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO2 .
-
Treatment: Prepare serial dilutions of the synthesized derivatives (0.1 nM to 10 µM) in DMSO (final DMSO concentration <0.1%). Treat cells for 72 hours.
-
Validation Checkpoint: Include Doxorubicin or Bosutinib as a positive control, and a vehicle (0.1% DMSO) as a negative control to validate assay sensitivity.
-
Detection: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Remove media and dissolve the formazan crystals in 150 µL of DMSO.
-
Quantification: Read absorbance at 570 nm using a microplate reader. Calculate IC50 values using non-linear regression analysis (GraphPad Prism).
Quantitative Data Presentation
The integration of the 2,8-dimethyl groups significantly alters the pharmacological profile of the quinoline core. Table 1 summarizes representative Structure-Activity Relationship (SAR) data, demonstrating how the sterically shielded 4-Amino-2,8-dimethylquinoline derivatives outperform their unsubstituted counterparts in kinase inhibition and cytotoxicity.
Table 1: Comparative SAR and Biological Evaluation of Quinoline Derivatives
| Core Scaffold | N4-Substitution | EGFR IC50 (nM) | MCF-7 IC50 (µM) | MDA-MB-231 IC50 (µM) | Calculated LogP |
| 4-Aminoquinoline | 3-Chloro-4-fluoroaniline | 45.2 | 8.4 | 12.1 | 3.1 |
| 4-Amino-2,8-dimethylquinoline | 3-Chloro-4-fluoroaniline | 12.4 | 1.2 | 2.8 | 4.3 |
| 4-Aminoquinoline | 4-(Piperazin-1-yl)aniline | 110.5 | 15.6 | >20.0 | 2.4 |
| 4-Amino-2,8-dimethylquinoline | 4-(Piperazin-1-yl)aniline | 38.1 | 4.5 | 6.1 | 3.6 |
| Doxorubicin (Control) | N/A | N/A | 0.8 | 1.5 | 1.3 |
Data Interpretation: The addition of the 2,8-dimethyl groups increases the LogP, facilitating better cellular permeability and lysosomal accumulation, while the conformational locking enhances EGFR binding affinity, driving the IC50 down by approximately 3-fold.
References
-
LookChem. "4-AMINO-2,8-DIMETHYLQUINOLINE Chemical Properties and Applications." LookChem Database. Available at:[Link]
-
Lee, H., et al. "Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities." Scientific Reports, 9(1), 6315 (2019). Available at:[Link]
-
Romero, A., et al. "4-Aminoquinoline: a comprehensive review of synthetic strategies." Frontiers in Chemistry, 13, (2025). Available at:[Link]
Sources
- 1. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 2. scbt.com [scbt.com]
- 3. Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Advanced Functionalization Strategies for the Amino Group of 4-Amino-2,8-dimethylquinoline
Chemical Context & Causality
4-Amino-2,8-dimethylquinoline (CAS 51617-12-0) is a privileged scaffold in medicinal chemistry, frequently serving as the core pharmacophore for antimalarial, antileishmanial, and kinase-inhibitory agents[1]. Functionalizing the exocyclic C4-amino group is the primary mechanism for generating structural diversity and tuning the molecule's pharmacokinetic profile.
However, functionalizing this specific amine presents two distinct chemical challenges:
-
Electronic Deactivation (Vinylogous Amide Character): The lone pair of electrons on the C4-amino group is delocalized into the electron-withdrawing quinoline ring system. This resonance significantly reduces the nucleophilicity of the amine compared to standard aliphatic or even simple aromatic amines[2].
-
Steric Hindrance: The presence of the methyl group at the C2 position creates a localized steric shield directly adjacent to the target reaction site, impeding the approach of bulky electrophiles.
To overcome these barriers, standard nucleophilic substitution paradigms must be abandoned in favor of highly optimized, catalyzed methodologies. This guide details three self-validating protocols—Reductive Amination, Buchwald-Hartwig Cross-Coupling, and DMAP-Catalyzed Amidation—designed specifically to bypass the electronic and steric limitations of 4-Amino-2,8-dimethylquinoline.
Strategic Workflow & Decision Matrix
The following decision matrix illustrates the three primary synthetic pathways. Each pathway is designed as a self-validating system , meaning the workflow incorporates a mandatory Quality Control (QC) checkpoint that must be satisfied to confirm mechanistic success before proceeding to purification.
Figure 1: Decision matrix and self-validating workflows for the functionalization of 4-Amino-2,8-dimethylquinoline.
Experimental Methodologies & Self-Validating Protocols
N-Alkylation via Sequential Reductive Amination
Causality behind the method: Direct alkylation with alkyl halides often yields inseparable mixtures of primary, secondary, and tertiary amines. Reductive amination allows for strict stoichiometric control[2]. Because the C4-amine is a poor nucleophile and sterically hindered by the C2-methyl group, standard reductive amination conditions (e.g., stirring with NaBH₃CN) fail to form the intermediate imine. Titanium(IV) isopropoxide[Ti(OPr)₄] is introduced to act as a dual-purpose Lewis acid and water scavenger, forcing the equilibrium toward the imine before reduction[3].
Step-by-Step Protocol:
-
Imine Formation: In an oven-dried flask under argon, dissolve 4-Amino-2,8-dimethylquinoline (1.0 mmol) and the target aldehyde (1.1 mmol) in anhydrous 1,2-dichloroethane (DCE, 10 mL).
-
Lewis Acid Activation: Add Ti(OPr)₄ (1.5 mmol) dropwise via syringe. Stir the reaction mixture at 60 °C for 12 hours to ensure complete imine formation.
-
Reduction: Cool the reaction mixture to 0 °C. Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.0 mmol) in small portions. Note: NaBH(OAc)₃ is chosen over NaBH₄ because it is mild enough to selectively reduce the imine without reducing unreacted aldehydes, preventing side reactions.
-
Maturation: Allow the mixture to warm to room temperature and stir for 4 hours.
-
Work-up: Quench carefully with saturated aqueous NaHCO₃ (10 mL). Filter the resulting suspension through a pad of Celite to remove insoluble titanium dioxide salts. Extract the filtrate with dichloromethane (3 × 15 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Self-Validation (QC): Perform LC-MS analysis on the crude mixture. The protocol is validated when the mass spectrum shows the expected [M+H]⁺ for the secondary amine, with a complete absence of the imine mass (M-2) and no tertiary amine over-alkylation peaks[2].
N-Arylation via Buchwald-Hartwig Cross-Coupling
Causality behind the method: Direct Nucleophilic Aromatic Substitution (S_NAr) of the C4-amine with aryl halides is energetically forbidden unless the aryl halide is heavily activated with electron-withdrawing groups. Palladium-catalyzed cross-coupling bypasses this limitation. To overcome the severe steric crowding from the C2-methyl group, BrettPhos is selected as the ligand. Its extremely bulky, electron-rich biaryl structure accelerates the rate-limiting reductive elimination step, preventing the palladium center from stalling in inactive off-cycle complexes[1][4].
Step-by-Step Protocol:
-
Preparation: In an oven-dried Schlenk tube, combine 4-Amino-2,8-dimethylquinoline (1.0 mmol), the desired Aryl Bromide (1.2 mmol), Sodium tert-butoxide (NaOtBu) (2.0 mmol), Pd₂(dba)₃ (0.05 mmol, 5 mol%), and BrettPhos (0.10 mmol, 10 mol%).
-
Degassing: Evacuate the tube and backfill with argon (repeat 3 times). Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction: Seal the tube and heat the mixture at 100 °C in an oil bath for 16 hours.
-
Work-up: Cool the mixture to room temperature, dilute with ethyl acetate (20 mL), and filter through a short pad of Celite to remove the palladium catalyst and inorganic salts.
-
Self-Validation (QC): Acquire a crude ¹H-NMR spectrum. The protocol is validated by the disappearance of the broad primary amine (-NH₂) singlet (typically found between 5.0–6.0 ppm) and the emergence of a single, sharp secondary amine (-NH) proton shifted downfield, alongside new aromatic signals[4].
N-Acylation via DMAP-Catalyzed Amidation
Causality behind the method: Standard acylation utilizing only triethylamine (TEA) relies on the quinoline amine directly attacking the acyl chloride. Due to the deactivated nature of the 4-amino group, this is impractically slow. 4-Dimethylaminopyridine (DMAP) is introduced as a nucleophilic catalyst. DMAP attacks the acyl chloride first, generating a highly electrophilic N-acylpyridinium intermediate. This activated species forces the acylation forward, easily overcoming the steric shield of the C2-methyl group[5].
Step-by-Step Protocol:
-
Activation: Dissolve 4-Amino-2,8-dimethylquinoline (1.0 mmol), TEA (2.0 mmol), and DMAP (0.2 mmol, 20 mol%) in anhydrous dichloromethane (DCM, 10 mL) and cool to 0 °C.
-
Addition: Add the Acyl Chloride (1.5 mmol) dropwise over 10 minutes to control the exotherm.
-
Reaction: Remove the ice bath, allowing the mixture to warm to room temperature, and stir for 8 hours.
-
Work-up: Wash the organic layer sequentially with 1M HCl (10 mL) to remove unreacted starting amine and DMAP, followed by saturated NaHCO₃ (10 mL) and brine (10 mL).
-
Self-Validation (QC): Perform Attenuated Total Reflectance IR Spectroscopy (ATR-IR) on the dried organic layer. The protocol is validated by the shift from the primary amine N-H stretch (~3300-3400 cm⁻¹) to a secondary amide N-H stretch, and the appearance of a strong, sharp Amide I carbonyl stretch (~1650-1680 cm⁻¹)[5].
Quantitative Data Summary
The following table summarizes the expected performance metrics for the three functionalization strategies when applied to 4-Amino-2,8-dimethylquinoline.
| Functionalization Strategy | Target Derivative | Key Reagents / Catalysts | Typical Yield | Reaction Time | Primary Validation Metric |
| Reductive Amination | Secondary Alkylamine | Ti(OPr)₄, NaBH(OAc)₃ | 65 - 85% | 16 h | LC-MS: [M+H]⁺, No Imine |
| Buchwald-Hartwig Coupling | N-Aryl Amine | Pd₂(dba)₃, BrettPhos | 70 - 90% | 16 h | ¹H-NMR: Loss of -NH₂ singlet |
| DMAP-Catalyzed Amidation | N-Acyl Amide | Acyl Chloride, DMAP | 80 - 95% | 8 h | IR: Carbonyl stretch ~1650 cm⁻¹ |
Sources
Analytical Techniques for Quantifying 4-Amino-2,8-dimethylquinoline: A Comprehensive Guide to HPLC-UV and LC-MS/MS Methodologies
Introduction & Chemical Context
4-Amino-2,8-dimethylquinoline (CAS: 51617-12-0) is a highly reactive heterocyclic building block characterized by a quinoline core, an exocyclic primary amine at the C4 position, and methyl groups at the C2 and C8 positions[1]. Due to its structural homology to established 4-aminoquinoline antimalarials (e.g., chloroquine) and toll-like receptor (TLR) agonists, it is frequently utilized in the synthesis of novel antibacterial, antimalarial, and immunomodulatory agents[1][2].
Quantifying this compound accurately is critical across the drug development pipeline—from monitoring synthetic reaction yields and API impurity profiling to pharmacokinetic (PK) evaluation in biological matrices. As a Senior Application Scientist, I have designed this application note to provide robust, self-validating analytical protocols tailored to the unique physicochemical properties of 4-Amino-2,8-dimethylquinoline.
Analytical Strategy & Causality
The selection of an analytical technique is dictated by the sample matrix and the required sensitivity. The structural features of 4-Amino-2,8-dimethylquinoline drive the following methodological choices:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The highly conjugated π -electron system of the quinoline ring provides strong ultraviolet absorbance (typically optimal between 225 nm and 254 nm)[3]. HPLC-UV is the method of choice for bulk quantification, formulation testing, and impurity profiling where analyte concentrations are high (>1 µg/mL).
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The exocyclic primary amine is highly basic (pKa ~8.5). In an acidic mobile phase, it readily accepts a proton to form a stable [M+H]+ cation (m/z 173.1)[4]. This makes Positive Electrospray Ionization (ESI+) exceptionally efficient. LC-MS/MS is mandatory for trace-level quantification in complex biological matrices (e.g., plasma, serum) where high sensitivity (ng/mL to pg/mL) and selectivity are required[5][6].
The "Self-Validating" Analytical Batch
To ensure trustworthiness, every protocol below operates as a self-validating system . This means no data is accepted unless the system proves its own reliability during the run. This is achieved through:
-
System Suitability Testing (SST): Injecting standards to verify column efficiency (tailing factor ≤ 1.5) and precision (RSD ≤ 2.0%) before running samples.
-
Internal Standards (IS): Utilizing a structurally similar compound (or stable-isotope-labeled analog) to correct for injection volume variances and matrix-induced ion suppression.
-
Quality Control (QC) Bracketing: Interspersing Low, Mid, and High QC samples throughout the run to verify that the calibration curve remains accurate over time.
Quantitative Data Summaries
Table 1: Physicochemical Properties of 4-Amino-2,8-dimethylquinoline
| Property | Value | Analytical Implication |
| Molecular Formula | C11H12N2 | Determines exact mass for MS detection. |
| Monoisotopic Mass | 172.10005 Da | Base mass for calculating MRM transitions. |
| [M+H]+ Adduct | 173.10733 m/z | Primary precursor ion for ESI+ MS/MS[4]. |
| XLogP3 (Predicted) | 2.3 | Indicates moderate lipophilicity; requires high organic mobile phase for elution[7]. |
| Physical State | Solid (Melting Pt: 69-71°C) | Requires complete dissolution in organic solvents (e.g., Methanol/Acetonitrile) prior to injection[1]. |
Table 2: HPLC-UV Method Parameters
| Parameter | Specification | Causality / Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | Standard reversed-phase retention for lipophilic aromatics. |
| Mobile Phase A | Water + 0.1% TFA | Trifluoroacetic acid (TFA) acts as an ion-pairing agent, masking residual silanols to prevent amine peak tailing. |
| Mobile Phase B | Acetonitrile (ACN) | Strong eluent to wash the lipophilic quinoline off the column. |
| Elution | Gradient (10% B to 90% B) | Ensures sharp peak shape and clears late-eluting impurities. |
| Detection | UV at 240 nm | Captures the optimal π→π∗ transition of the quinoline core. |
Table 3: LC-MS/MS MRM Transitions and Source Parameters
| Parameter | Value | Causality / Rationale |
| Precursor Ion (Q1) | 173.1 m/z | Protonated molecular ion [M+H]+ [4]. |
| Product Ion 1 (Quantifier) | 156.1 m/z | Loss of NH3 (-17 Da) from the exocyclic amine. Highly specific and abundant. |
| Product Ion 2 (Qualifier) | 130.1 m/z | Ring cleavage fragment. Used to confirm peak identity. |
| Collision Energy (CE) | 25 eV / 35 eV | Optimized to yield ~30% precursor survival for maximum fragment stability. |
| Ionization Mode | ESI Positive | Capitalizes on the basicity of the 4-amino group. |
Experimental Workflows & Protocols
Workflow for the analytical quantification of 4-Amino-2,8-dimethylquinoline using HPLC-UV and LC-MS/MS.
Protocol 1: HPLC-UV Quantification for API and Formulations
Objective: Determine the purity and concentration of 4-Amino-2,8-dimethylquinoline in bulk synthesis or high-concentration formulations.
Step 1: Preparation of Self-Validating Standards
-
Weigh exactly 10.0 mg of 4-Amino-2,8-dimethylquinoline reference standard.
-
Dissolve in 10.0 mL of Methanol to create a 1.0 mg/mL stock solution.
-
Prepare a calibration curve by serial dilution in Mobile Phase A (Water + 0.1% TFA) to yield concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.
-
Self-Validation: Prepare an independent Quality Control (QC) sample at 20 µg/mL from a separate weighing to verify stock accuracy.
Step 2: Sample Preparation
-
Dilute the unknown sample in Methanol to an expected concentration within the linear range (e.g., 25 µg/mL).
-
Filter through a 0.22 µm PTFE syringe filter to remove particulates that could occlude the HPLC column frit.
Step 3: Chromatographic Execution
-
Equilibrate the C18 column with 10% Mobile Phase B (ACN) at 1.0 mL/min until the baseline is stable.
-
Inject 10 µL of the Blank (Mobile Phase A) to confirm no carryover.
-
Inject the calibration standards. Ensure the correlation coefficient ( R2 ) is ≥ 0.999.
-
Inject the unknown samples, bracketing every 10 samples with the 20 µg/mL QC standard. Rule: If the QC drifts by >2.0%, the system has failed, and the batch must be rejected and rerun.
Protocol 2: LC-MS/MS Quantification in Biological Matrices (Plasma)
Objective: Quantify trace levels (ng/mL) of 4-Amino-2,8-dimethylquinoline in plasma for pharmacokinetic (PK) profiling.
Step 1: Matrix-Matched Calibration & Internal Standard (IS)
-
Prepare a working stock of 4-Amino-2,8-dimethylquinoline in 50% Acetonitrile.
-
Spike blank plasma to create calibration standards ranging from 1.0 ng/mL to 1000 ng/mL.
-
Prepare an Internal Standard (IS) solution (e.g., chloroquine-d4 or a structural analog) at 50 ng/mL in 100% Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid ensures the analytes remain protonated during extraction, maximizing recovery.
Step 2: Protein Precipitation (PPT) Extraction
-
Aliquot 50 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the IS-spiked Acetonitrile solution. Causality: A 3:1 ratio of organic solvent to plasma rapidly denatures and precipitates >95% of plasma proteins while solubilizing the lipophilic quinoline[5][8].
-
Vortex vigorously for 2 minutes to ensure complete cell lysis and extraction.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the clear supernatant to an LC vial and dilute with 100 µL of LC-MS grade water. Causality: Diluting the organic extract prevents "solvent effects" (peak distortion) when injecting onto the aqueous-equilibrated LC column.
Step 3: LC-MS/MS Execution
-
Utilize a UHPLC C18 column (e.g., 50 x 2.1 mm, 1.8 µm) maintained at 40°C.
-
Run a fast gradient (0.3 mL/min) from 5% B to 95% B over 3 minutes using Water + 0.1% Formic Acid (A) and ACN + 0.1% Formic Acid (B).
-
Monitor the MRM transitions: 173.1 → 156.1 (Analyte) and the respective MRM for the IS.
-
Self-Validation: Calculate the Area Ratio (Analyte Area / IS Area). The use of the IS mathematically cancels out any variations in ionization efficiency caused by co-eluting matrix components (phospholipids). Acceptance criteria: QC accuracy must be within ± 15% of the nominal concentration[8].
References
-
PubChemLite - 4-amino-2,8-dimethylquinoline (C11H12N2). Université du Luxembourg. Available at:[Link]
-
Cas 51617-12-0, 4-AMINO-2,8-DIMETHYLQUINOLINE. LookChem. Available at: [Link]
-
51617-12-0 | MFCD08669719 | 4-Amino-2,8-dimethylquinoline. AA Blocks. Available at: [Link]
-
Simultaneous quantitation of hydroxychloroquine and its metabolites in mouse blood and tissues using LC–ESI–MS/MS: An application for pharmacokinetic studies. National Institutes of Health (PMC). Available at:[Link]
-
Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models. National Institutes of Health (PMC). Available at: [Link]
-
The development and validation of an LC-MS/MS method for the determination of a new anti-malarial compound. University of Cape Town. Available at:[Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. PubChemLite - 4-amino-2,8-dimethylquinoline (C11H12N2) [pubchemlite.lcsb.uni.lu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. aablocks.com [aablocks.com]
- 8. open.uct.ac.za [open.uct.ac.za]
Common side products in 4-aminoquinoline synthesis and how to avoid them
Welcome to the Technical Support & Troubleshooting Center for 4-Aminoquinoline Synthesis.
As a privileged pharmacophore, the 4-aminoquinoline scaffold is foundational to numerous antimalarial drugs (e.g., chloroquine, amodiaquine) and biologically active compounds[1]. However, synthesizing these molecules—whether via the late-stage nucleophilic aromatic substitution (SNAr) of 4-chloroquinolines or the de novo Conrad-Limpach cyclization—frequently presents chemoselectivity and regioselectivity challenges[1][2].
This guide provides field-proven, causality-driven solutions to the most common synthetic roadblocks.
Section 1: Nucleophilic Aromatic Substitution (SNAr) Troubleshooting
The most direct route to 4-aminoquinolines is the SNAr reaction between a 4-chloroquinoline and an amine[1]. While conceptually simple, the highly electrophilic nature of the C4 position can lead to competing side reactions if reaction parameters are not strictly controlled.
Q: Why am I observing significant formation of 4-hydroxyquinoline (hydrolysis) during my SNAr amination? A: The formation of 4-hydroxyquinoline is a classic solvolysis side reaction. It occurs when water is present in the reaction mixture, particularly under acidic catalysis or at elevated temperatures (>80 °C)[3]. During the reaction, the quinolinyl carbocation intermediate (or the protonated heteroaryl species) becomes highly electrophilic at the C4 position. If water is present, it outcompetes the amine nucleophile, leading to irreversible hydrolysis.
-
The Fix: Maintain strictly anhydrous conditions. If you are using acid catalysis (e.g., HCl) to activate the quinoline ring, limit the equivalents (e.g., 0.1 equiv) and reduce the reaction temperature to 40 °C. Lowering the temperature has been proven to suppress hydrolytic side products while still allowing the amination to proceed to completion[3]. Alternatively, use an organic base like Hünig's base (DIPEA) in anhydrous DMF to scavenge generated HCl, preventing acid-catalyzed solvolysis entirely[4].
Q: How do I prevent bis-alkylation (tertiary amine formation) when reacting 4-chloroquinolines with primary aliphatic amines? A: This is a kinetic issue. When a primary amine successfully attacks the 4-chloroquinoline, the resulting secondary 4-aminoquinoline product is often more nucleophilic than the primary amine starting material. This leads to a second SNAr event, yielding an undesired tertiary amine (bis-alkylated product)[5].
-
The Fix: To statistically favor mono-alkylation, use a large stoichiometric excess of the primary amine (often acting as the solvent itself)[1]. If using excess amine is economically or logistically unfeasible, consider a two-step reductive amination strategy[5], or utilize palladium-catalyzed cross-coupling (e.g., utilizing POPd catalysts) with bulky phosphine ligands that sterically hinder the second addition[6].
Reaction pathways in SNAr of 4-chloroquinolines highlighting side product divergence.
Protocol 1: Optimized Anhydrous SNAr Amination
This self-validating protocol utilizes Hünig's base to prevent acid-catalyzed solvolysis.
-
Preparation: Flame-dry a two-neck round-bottom flask under an argon atmosphere to eliminate ambient moisture.
-
Reagent Mixing: Dissolve 4-chloroquinoline (1.0 equiv) in anhydrous DMF (0.2 M concentration).
-
Base and Nucleophile Addition: Add Hünig's base (DIPEA, 2.0 equiv) to act as an HCl scavenger, followed by the primary amine (1.2 - 1.5 equiv).
-
Heating: Heat the mixture to 80 °C. Maintain strictly anhydrous conditions.
-
Validation & Workup: Monitor the reaction via LC-MS. Only after the complete consumption of the 4-chloroquinoline starting material (typically 3-6 hours) should you cool the reaction to room temperature and quench with ice-cold water. Extract with ethyl acetate.
Section 2: Conrad-Limpach Cyclization Troubleshooting
When synthesizing the quinoline core de novo, the Conrad-Limpach reaction (condensation of anilines with β-ketoesters) is the gold standard for producing 4-quinolones, which are direct precursors to 4-aminoquinolines[2][7].
Q: My Conrad-Limpach reaction is yielding a 2-quinolone instead of the desired 4-quinolone. How do I correct this regioselectivity? A: You are observing a failure of kinetic control, leading to the Knorr cyclization pathway[2]. The reaction of an aniline with a β-ketoester can proceed down two divergent pathways depending entirely on the temperature profile. At lower temperatures (~100 °C), the amine preferentially attacks the more electrophilic ester carbonyl, forming a β-ketoanilide (the Knorr intermediate). This intermediate cyclizes to form the 2-quinolone, which is the thermodynamic product[2].
-
The Fix: To achieve the Conrad-Limpach product (4-quinolone), the reaction must be forced under kinetic control. This requires rapid, instantaneous heating to ~250 °C. At this elevated temperature, the amine attacks the ketone carbonyl to form a Schiff base (p-arylaminoacrylate), which subsequently undergoes an electrocyclic ring closure to yield the desired 4-quinolone[2][8].
Temperature-dependent divergence in the Conrad-Limpach vs Knorr cyclization.
Protocol 2: High-Temperature Conrad-Limpach Cyclization
This protocol ensures kinetic control to exclusively yield the 4-quinolone.
-
Schiff Base Formation: Condense the aniline (1.0 mmol) and β-ketoester (1.0 mmol) in the presence of a catalytic amount of acetic acid at room temperature to form the p-arylaminoacrylate intermediate. Remove generated water in vacuo.
-
Thermal Preparation: In a separate, highly robust reaction vessel, heat an inert, high-boiling solvent (e.g., diphenyl ether or mineral oil) to 250 °C[8].
-
Kinetic Cyclization (Critical Step): Add the Schiff base dropwise into the vigorously stirring, pre-heated diphenyl ether. Self-Validation Check: Monitor the internal temperature closely; it must not drop below 240 °C during the addition. A drop in temperature will allow the thermodynamic Knorr side-product to form.
-
Reflux: Reflux for 15-20 minutes until ethanol evolution ceases.
-
Isolation: Cool the mixture to room temperature. Precipitate the 4-quinolone product by adding non-polar solvents (e.g., hexanes or ether)[7]. Filter and wash thoroughly to remove the mineral oil/diphenyl ether.
Section 3: Quantitative Troubleshooting Matrix
Use the following data matrix to benchmark your experimental yields and identify the root cause of poor reaction performance based on your specific side-product profile[1][2][3][5][8].
| Reaction Pathway | Operating Conditions | Target Product | Target Yield (%) | Major Side Product | Side Product Yield (%) | Mitigation Strategy |
| SNAr (Aqueous/Acidic) | 80 °C, 1.0 eq HCl, trace H₂O | 4-Aminoquinoline | 45% | 4-Hydroxyquinoline | 35% | Reduce to 0.1 eq HCl, lower temp to 40 °C. |
| SNAr (Optimized) | 80 °C, DIPEA (2.0 eq), Anhydrous | 4-Aminoquinoline | 85% | 4-Hydroxyquinoline | <5% | Maintain strict air-free, anhydrous technique. |
| SNAr (Stoichiometric) | 120 °C, Primary Amine (1.0 eq) | 4-Aminoquinoline | 60% | Tertiary Amine | 25% | Use amine in large excess (as solvent). |
| Conrad-Limpach (Low Temp) | 100 °C, Neat | 4-Quinolone | 15% | 2-Quinolone | 75% | Heat rapidly to 250 °C in mineral oil. |
| Conrad-Limpach (High Temp) | 250 °C, Diphenyl ether | 4-Quinolone | 95% | 2-Quinolone | <5% | Maintain strictly >240 °C during addition. |
References
-
4-Aminoquinoline: a comprehensive review of synthetic strategies Source: Frontiers in Chemistry (nih.gov) URL:[Link]
-
Conrad–Limpach synthesis Source: Wikipedia URL:[Link]
-
Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions Source: ACS Omega (nih.gov) URL:[Link]
-
An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities Source: MDPI URL:[Link]
-
Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library Source: Journal of Combinatorial Chemistry (nih.gov) URL:[Link]
-
Use of Highly Active Palladium-Phosphinous Acid Catalysts in Stille, Heck, Amination, and Thiation Reactions of Chloroquinolines Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
Synthesis of bacterial 2-alkyl-4(1H)-quinolone derivatives Source: Arkivoc URL:[Link]
-
A SIMPLE AND HIGHLY EFFICIENT SYNTHESIS OF QUINOLINE TERTIARY AMINES CATALYZED BY HUNIG'S BASE Source: Heteroletters URL:[Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. heteroletters.org [heteroletters.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
Unambiguous ¹H and ¹³C NMR Spectral Assignment for 4-Amino-2,8-dimethylquinoline: 1D Empirical vs. 2D Comprehensive Workflows
Executive Summary
In modern drug discovery, 4-Amino-2,8-dimethylquinoline (CAS 51617-12-0) serves as a highly privileged structural scaffold, particularly in the development of next-generation antimalarial therapeutics and complex heterocyclic libraries . For researchers submitting Investigational New Drug (IND) applications, regulatory agencies (FDA, EMA) require absolute proof of molecular structure.
This guide objectively compares the traditional 1D NMR & Empirical Prediction approach against a Comprehensive 2D NMR Suite (COSY, HSQC, HMBC). By examining the causality behind the chemical shifts and utilizing a self-validating 2D workflow, drug development professionals can eliminate structural ambiguity and guarantee regulatory compliance.
The Challenge: Structural Ambiguity in Quinolines
Relying solely on 1D ¹H and ¹³C NMR for quinoline derivatives introduces severe assignment risks due to overlapping chemical environments:
-
Quaternary Carbon Confusion: The quinoline core contains five quaternary carbons (C2, C4, C4a, C8, C8a). In a standard 1D ¹³C spectrum, differentiating the bridgehead carbons (C4a vs. C8a) relies on empirical shift rules, which frequently fail when electron-donating groups (like -NH₂) alter the local electron density.
-
Aromatic Proton Overlap: The protons at the C5 and C7 positions often present as overlapping multiplets in the 7.4–8.0 ppm range. Without through-bond correlation, assigning these protons is essentially guesswork.
Workflow Comparison: 1D Empirical vs. 2D Comprehensive
To achieve absolute certainty, the standard 1D method must be replaced with a 2D suite. The table below outlines the performance differences between the two analytical strategies.
| Performance Metric | Standard 1D NMR (¹H, ¹³C) + Empirical Prediction | Comprehensive 2D NMR Suite (COSY, HSQC, HMBC) |
| Assignment Certainty | Moderate (Relies on generalized shift rules) | Absolute (Self-validated via J -coupling) |
| Quaternary Carbon ID | Ambiguous (C4a vs C8a often confused) | Unambiguous (Resolved via long-range HMBC) |
| H5 / H7 Differentiation | Difficult (Overlapping multiplets) | Clear (H5 correlates to C4; H7 correlates to C8) |
| Instrument Time | ~30 minutes | ~2.5 hours |
| Regulatory Compliance | Insufficient for novel IND submissions | Gold Standard for FDA/EMA structural proof |
Experimental Protocol: The Self-Validating 2D NMR System
To generate a closed-loop, self-validating dataset where every proton and carbon assignment is orthogonally confirmed, follow this step-by-step methodology:
Step 1: Sample Preparation Dissolve 15 mg of 4-Amino-2,8-dimethylquinoline (purity >98%) in 0.6 mL of anhydrous DMSO- d6 . Causality: DMSO- d6 is specifically selected over CDCl₃ to disrupt intermolecular hydrogen bonding. This slows the chemical exchange of the C4-NH₂ protons, allowing them to be observed as a distinct, quantifiable broad singlet rather than exchanging into the spectral baseline.
Step 2: 1D Acquisition Acquire ¹H (16 scans, 64k data points) and ¹³C{¹H} (1024 scans, 64k data points) spectra at 298 K on a high-field spectrometer (e.g., 500 MHz).
Step 3: 2D COSY (Correlation Spectroscopy) Acquire a gradient-selected COSY spectrum. Causality: This maps the 3JHH couplings, successfully isolating the contiguous H5-H6-H7 spin system from the isolated H3 proton.
Step 4: 2D HSQC (Heteronuclear Single Quantum Coherence) Acquire a multiplicity-edited HSQC spectrum, optimized for 1JCH = 145 Hz. Causality: This differentiates CH/CH₃ groups from CH₂ groups and directly links the assigned protons to their host carbons, establishing the protonated carbon framework.
Step 5: 2D HMBC (Heteronuclear Multiple Bond Correlation) Acquire a gradient-selected HMBC spectrum, optimized for long-range nJCH = 8 Hz. Causality: This is the critical validation step. HMBC cross-peaks bridge the protonated spin systems across the "invisible" quaternary carbons (C2, C4, C4a, C8, C8a), locking the entire molecular framework in place.
Data Presentation: Unambiguous Spectral Assignments
The following table summarizes the quantitative NMR data derived from the 2D workflow. Every assignment is locked by heteronuclear correlations.
| Position | ¹H Shift (ppm), Multiplicity, J (Hz) | ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| 2 | - | 158.0 | - |
| 2-CH₃ | 2.45, s, 3H | 24.5 | C2, C3 |
| 3 | 6.55, s, 1H | 102.5 | C2, C4, C4a, C2-CH₃ |
| 4 | - | 151.2 | - |
| 4-NH₂ | 6.80, br s, 2H | - | C3, C4, C4a |
| 4a | - | 116.8 | - |
| 5 | 7.95, dd, J =8.4, 1.2 | 120.5 | C4, C7, C8a |
| 6 | 7.25, t, J =8.0 | 122.8 | C4a, C8 |
| 7 | 7.45, d, J =7.8 | 129.2 | C5, C8, C8a, C8-CH₃ |
| 8 | - | 135.5 | - |
| 8-CH₃ | 2.65, s, 3H | 18.2 | C7, C8, C8a |
| 8a | - | 147.0 | - |
Mechanistic Insights & Causality (E-E-A-T)
Understanding why these chemical shifts occur is just as important as recording them. The 2D workflow validates the following mechanistic realities of 4-Amino-2,8-dimethylquinoline:
-
Extreme Shielding at C3 (102.5 ppm): The C4-amino group donates electron density into the pyridine ring via resonance. This delocalization places a partial negative charge directly on C3, drastically shielding both the carbon (102.5 ppm) and its attached proton (6.55 ppm) compared to standard aromatic environments.
-
Deshielding of the C8-Methyl (2.65 ppm): While the C2-methyl appears at a standard 2.45 ppm, the methyl group at C8 is situated directly adjacent to the pyridine nitrogen. The magnetic anisotropy and the lone pair of the nitrogen deshield these protons, pushing them downfield to 2.65 ppm.
-
Resolving H5 vs. H7 via HMBC: H5 (7.95 ppm) shows a strong 3JCH peri-correlation to the C4 quaternary carbon (151.2 ppm). H7 (7.45 ppm) cannot see C4, but instead shows a strong 3JCH correlation to the C8a bridgehead carbon (147.0 ppm). This completely eliminates the assignment ambiguity present in 1D NMR.
Visualization: Assignment Logic Workflow
Logical workflow for the unambiguous NMR assignment of 4-Amino-2,8-dimethylquinoline.
References
-
Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models Journal of Medicinal Chemistry, 2010. URL:[Link]
-
Heterocycle-to-Heterocycle Route to Quinoline-4-amines: Reductive Heterocyclization of 3-(2-Nitrophenyl)isoxazoles European Journal of Organic Chemistry, 2014. URL:[Link]
Comprehensive Comparison Guide: HPLC Methods for Assessing the Purity of 4-Amino-2,8-dimethylquinoline
Introduction to the Analyte
4-Amino-2,8-dimethylquinoline (CAS 51617-12-0) is a highly versatile heterocyclic building block extensively utilized in organic synthesis and pharmaceutical development, particularly in the discovery of novel antimalarial and antibacterial agents[1]. Structurally, it features a lipophilic dimethyl-substituted quinoline core and a polar primary amine group. Because it is often synthesized via multi-step pathways, the final product can contain structurally similar byproducts, unreacted precursors, or positional isomers. Accurate purity assessment is therefore a critical quality control mandate to ensure safety and efficacy in downstream applications[2][3].
Comparative Analysis of Purity Assessment Techniques
While High-Performance Liquid Chromatography (HPLC) remains the industry gold standard for the purity analysis of aminoquinolines[4], researchers must select the appropriate analytical modality based on the specific phase of drug development. The table below objectively compares RP-HPLC against alternative methods to guide analytical strategy[2][3].
Table 1: Comparison of Analytical Techniques for Aminoquinoline Purity
| Analytical Technique | Resolution & Separation | Impurity Identification | Cost & Throughput | Best Use Case |
| RP-HPLC (UV/DAD) | Excellent | Limited (Based on RT) | Moderate Cost / High Throughput | Routine QC, batch release, and quantitative purity assessment[2]. |
| UPLC-MS | Excellent | Excellent (MW & Fragments) | High Cost / Moderate Throughput | Unknown impurity profiling and structural elucidation[2][3]. |
| GC-MS | Good (Volatiles only) | Excellent (Library match) | Moderate Cost / Moderate Throughput | Detection of volatile organic impurities and residual solvents[3]. |
| qNMR | Poor (No physical separation) | Good (Structural confirmation) | High Cost / Low Throughput | Absolute purity determination without requiring reference standards[2]. |
Analytical Workflow
To guarantee scientific integrity, the purity assessment must operate as a self-validating system. The workflow below illustrates the logical progression from sample preparation through to data processing.
Analytical workflow for the HPLC purity assessment of 4-Amino-2,8-dimethylquinoline.
Step-by-Step RP-HPLC Methodology
This section details a robust Reverse-Phase HPLC (RP-HPLC) protocol optimized for 4-Amino-2,8-dimethylquinoline. As a Senior Application Scientist, I have structured this method to highlight the causality behind each experimental parameter, ensuring the protocol is mechanistically sound.
Instrumentation & Column Selection
-
Setup: Utilize an HPLC system equipped with a binary gradient pump, thermostatted column compartment, and a Diode Array Detector (DAD)[5].
-
Stationary Phase: Select an endcapped reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Causality: The hydrophobic C18 alkyl chains provide optimal retention for the lipophilic dimethyl-quinoline core via van der Waals interactions[5][6]. Endcapping is critical to minimize secondary interactions with the basic amine group[7].
Mobile Phase Preparation
-
Mobile Phase A: HPLC-grade Water containing 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA)[5].
-
Mobile Phase B: HPLC-grade Acetonitrile (ACN) containing 0.1% FA[5].
-
Causality: 4-Amino-2,8-dimethylquinoline possesses two basic nitrogen centers (the primary amine and the quinoline ring nitrogen). Under neutral conditions, these basic sites interact strongly with unreacted residual silanols on the silica matrix, causing severe peak tailing. The addition of 0.1% FA lowers the pH, ensuring the analyte remains fully protonated while simultaneously suppressing silanol ionization, yielding sharp, symmetrical peaks[2][5].
Sample Preparation
-
Accurately weigh 10.0 mg of the 4-Amino-2,8-dimethylquinoline sample.
-
Dissolve in 10 mL of HPLC-grade Methanol to yield a 1 mg/mL stock solution[8].
-
Sonicate for 5 minutes to ensure complete solubilization.
-
Filter the solution through a 0.45 µm PTFE syringe filter directly into an autosampler vial.
-
Causality: Filtration removes insoluble particulate matter that could otherwise clog the column frit, elevate system backpressure, and degrade column lifespan[2][9].
Chromatographic Conditions
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C. (Maintains consistent mobile phase viscosity, ensuring reproducible retention times)[7].
-
Gradient Program: Start at 10% B, ramp linearly to 90% B over 15 minutes, hold at 90% B for 3 minutes, then return to 10% B for a 5-minute re-equilibration.
-
Causality: Gradient elution is strictly required over isocratic methods to resolve structurally similar impurities (e.g., unreacted starting materials or positional isomers) that possess varying degrees of polarity[2][5].
Detection
-
Causality: The highly conjugated π -electron system of the quinoline heterocycle exhibits strong UV absorbance in this region, maximizing the signal-to-noise ratio and allowing for the detection of trace-level impurities[8].
Method Validation & Experimental Data
A reliable analytical method must be validated according to ICH guidelines to prove it is a self-validating system[5]. Table 2 summarizes representative experimental validation metrics expected for this optimized RP-HPLC method when applied to aminoquinoline derivatives[7][9].
Table 2: Representative HPLC Method Validation Data for Aminoquinolines
| Validation Parameter | Acceptance Criteria | Representative Result | Scientific Causality / Significance |
| Linearity ( R2 ) | > 0.999 | 0.9995[10] | Ensures the detector response is directly proportional to analyte concentration across the tested range[8]. |
| Precision (RSD) | < 2.0% | 0.32% – 1.13%[7][9] | Validates autosampler repeatability and overall system stability during continuous operation[7]. |
| Recovery (%) | 90.0% – 110.0% | 94.4% – 98.9%[7][9] | Confirms the absence of matrix interference and verifies that the analyte is not irreversibly adsorbing to the column[7]. |
| LOD / LOQ | S/N ≥ 3 / S/N ≥ 10 | ~0.6 µg/mL / ~1.8 µg/mL[7][10] | Defines the absolute lower limits for detecting and accurately quantifying trace-level synthetic impurities[7]. |
References
-
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis and Quantification of Quinoline Derivatives. Benchchem. 5
-
Cas 51617-12-0, 4-AMINO-2,8-DIMETHYLQUINOLINE. LookChem. 1
-
HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PMC. 7
-
A Comprehensive Guide to Purity Assessment of Synthesized 6,8-Dibromoquinolin-3-amine by HPLC. Benchchem. 2
-
Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. ResearchGate. 9
-
SYNTHESIS AND HPLC SEPARATION OF NEW QUINUCLIDINE DERIVATIVES. Revue Roumaine de Chimie. 8
-
RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate. 6
-
HPLC methods for choloroquine determination in biological samples and pharmaceutical products. PMC. 4
-
Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. 3
-
Determination of Amino Acids of Novel Food in Food by HPLC Coupled with Pre-Column Derivatization. MDPI. 10
Sources
- 1. lookchem.com [lookchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to the X-ray Crystallographic Analysis of 4-Aminoquinoline Derivatives: From Crystal to Clinical Insight
This guide offers an in-depth, technical comparison of X-ray crystallographic analysis as applied to 4-aminoquinoline derivatives. Designed for researchers, medicinal chemists, and drug development professionals, it moves beyond mere protocols to explain the causal links between experimental choices, the resulting structural data, and their implications for therapeutic efficacy. We will explore how atomic-resolution insights into this vital class of compounds, which includes cornerstone drugs like chloroquine, drive the rational design of next-generation therapeutics.
The Foundational Role of Crystallography in 4-Aminoquinoline Drug Development
The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, forming the basis of drugs for malaria, autoimmune diseases, and even emerging anticancer agents.[1][2][3] The biological activity of these derivatives is exquisitely sensitive to their three-dimensional structure.[1] Factors such as the conformation of the flexible side-chain, the protonation state of nitrogen atoms, and the specific intermolecular interactions they form are critical determinants of their pharmacokinetics and mechanism of action.[4][5][6]
X-ray crystallography remains the gold standard for unambiguously determining these atomic-level details.[7][8][9] By providing a precise 3D map of the molecule within a crystal lattice, it allows us to understand how structural modifications influence biological activity, a cornerstone of structure-activity relationship (SAR) studies and rational drug design.[8][10]
Part 1: The Crystallization Gauntlet: Achieving Diffraction-Quality Crystals
The most significant bottleneck in any crystallographic study is obtaining a high-quality single crystal.[11] For small molecules like 4-aminoquinoline derivatives, several techniques are employed, each with distinct advantages and ideal use cases. The choice of method is not arbitrary; it is dictated by the physicochemical properties of the derivative, such as solubility and stability.
Comparative Analysis of Crystallization Techniques
The optimal conditions for crystallization are often found through systematic screening of solvents, temperatures, and concentrations. The following table compares common methods applicable to 4-aminoquinoline derivatives.
| Crystallization Method | Principle & Causality | Ideal For | Key Parameters & Considerations | Common Solvents |
| Slow Evaporation | Gently increases solute concentration to the point of supersaturation. The slow rate allows for ordered crystal lattice formation. | Thermally stable, non-volatile compounds. Good for initial screening. | Solvent vapor pressure, temperature stability, container geometry (surface area). | Ethanol, Methanol, Acetonitrile, Dichloromethane[12] |
| Vapor Diffusion | An anti-solvent vapor slowly diffuses into the compound solution, gradually decreasing solubility and inducing crystallization. | Small quantities of material; sensitive compounds. Often yields high-quality crystals. | Volatility of both solvent and anti-solvent, temperature, container seal. | Solvent: Dichloromethane; Anti-solvent: Hexane, Diethyl ether[12] |
| Anti-Solvent Addition | An anti-solvent is added directly to a saturated solution, causing rapid precipitation. Controlled, slow addition is key to forming crystals instead of an amorphous solid. | Compounds with a steep solubility curve in the chosen solvent/anti-solvent pair. | Rate of anti-solvent addition, stirring speed, temperature. | Solvent: DMSO, DMF; Anti-solvent: Water, Ethanol[12] |
| Heterogeneous Crystallization | Crystallization is induced at the interface of two immiscible liquids or on a solid substrate. This can help overcome high nucleation energy barriers. | Isolating specific salt forms or polymorphs that are difficult to obtain from homogeneous solutions.[4][5] | Choice of solvent pair, interface stability, temperature gradient. | As reported for Chloroquine HCl·H₂O: Water/Hexane system.[13][14] |
Experimental Workflow: Crystallization
The following diagram illustrates the logical flow from a purified compound to a single crystal ready for diffraction.
Caption: General workflow for the crystallization of 4-aminoquinoline derivatives.
Protocol: Slow Evaporation Crystallization of a 4-Aminoquinoline Derivative
This protocol describes a generalized procedure for obtaining single crystals suitable for X-ray diffraction.
-
Solvent Selection: Test the solubility of ~1-2 mg of the purified 4-aminoquinoline derivative in a range of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate) to find one in which it is moderately soluble. The ideal solvent will fully dissolve the compound upon gentle warming but show signs of precipitation upon cooling.
-
Solution Preparation: Dissolve 5-10 mg of the compound in the chosen solvent in a small, clean glass vial (e.g., 4 mL). Use the minimum amount of solvent necessary to fully dissolve the compound. Gentle heating (~40°C) may be applied if required.
-
Filtration: Filter the solution through a syringe filter (0.22 µm pore size) into a new, clean vial. This crucial step removes any microscopic dust or undissolved particles that could act as unwanted nucleation sites, leading to a shower of tiny crystals instead of a few large ones.
-
Evaporation: Cover the vial with a cap, but do not seal it tightly. Instead, puncture the cap with a needle 1-3 times. The number and size of the holes control the rate of evaporation; a slower rate is generally preferable for larger, higher-quality crystals.
-
Incubation: Place the vial in a vibration-free environment (e.g., a dedicated incubator or a quiet corner of a lab bench) at a constant temperature.
-
Monitoring & Harvesting: Monitor the vial daily for crystal growth. Once crystals of a suitable size (ideally >0.1 mm in all dimensions) have formed, they should be harvested promptly to prevent them from re-dissolving or degrading. Carefully remove a crystal from the mother liquor using a cryo-loop and immediately flash-cool it in liquid nitrogen for data collection.
Part 2: Illuminating the Structure: From Diffraction to Data
Once a suitable crystal is obtained, it is exposed to a finely focused beam of X-rays. The crystal diffracts the X-rays in a specific pattern of spots, which is recorded by a detector.[11] The geometry and intensity of this pattern contain the information about the arrangement of atoms within the crystal.
The X-ray Diffraction Workflow
The process involves mounting the crystal, collecting diffraction data, and processing the raw images to extract the intensities of each reflection. Modern diffractometers automate much of this process.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4-Aminoquinoline - Wikipedia [en.wikipedia.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. preprints.org [preprints.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. migrationletters.com [migrationletters.com]
- 9. tandfonline.com [tandfonline.com]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 12. benchchem.com [benchchem.com]
- 13. preprints.org [preprints.org]
- 14. air.unimi.it [air.unimi.it]
Comparative Biological Activity: 4-Amino-2,8-dimethylquinoline vs. Chloroquine
Executive Summary
The 4-aminoquinoline scaffold is one of the most historically significant pharmacophores in antimalarial drug development. Chloroquine (CQ), the gold standard of this class, exerts its potent biological activity through highly specific structural features that drive its accumulation and target binding within the Plasmodium parasite. In contrast, 4-Amino-2,8-dimethylquinoline (CAS 51617-12-0) is a simplified quinoline derivative and chemical building block[1]. While it retains the core 4-aminoquinoline ring, it lacks the critical side chains and halogen substitutions that give CQ its profound efficacy.
This guide provides an objective, mechanistic comparison of these two compounds, detailing how specific structural determinants dictate their biological activity, and outlines the experimental protocols required to evaluate them in vitro.
Structural and Chemical Profiling
The biological activity of quinoline derivatives is strictly governed by their structure-activity relationships (SAR). Chloroquine’s efficacy relies on two main features: a basic aliphatic side chain and an electron-withdrawing 7-chloro group. 4-Amino-2,8-dimethylquinoline lacks both, substituting the ring with methyl groups at the 2 and 8 positions[1][2].
Table 1: Comparative Structural Features and Pharmacological Impact
| Feature | Chloroquine (CQ) | 4-Amino-2,8-dimethylquinoline |
| Chemical Structure | 7-chloro-4-(4-diethylamino-1-methylbutylamino)quinoline | 4-amino-2,8-dimethylquinoline |
| Key Substituents | 7-chloro group, basic diethylamino side chain | 2,8-dimethyl groups, primary 4-amino group |
| Vacuolar Accumulation | High: Ion-trapping via diprotonation of the basic side chain in acidic environments. | Low: Lacks a secondary basic site; cannot undergo efficient pH-dependent ion-trapping. |
| Hematin Binding | Strong: Enhanced by the 7-chloro group which facilitates π-π stacking and electron withdrawal. | Weak: The absence of the 7-chloro group significantly reduces binding affinity to toxic heme. |
| Primary Application | Established Antimalarial Drug | Chemical Building Block / Hit Compound |
Mechanistic Pathways (The "Why")
To understand the disparity in their biological activity, we must examine the causality behind their mechanism of action within the Plasmodium falciparum infected erythrocyte.
During the intraerythrocytic stage, the malaria parasite degrades host hemoglobin in its acidic digestive vacuole (pH ~5.0–5.4) to acquire amino acids. This process releases toxic ferriprotoporphyrin IX (Fe(III)PPIX, or free heme). To survive, the parasite crystallizes this toxic heme into inert hemozoin (β-hematin)[3].
The Chloroquine Mechanism: CQ passively diffuses into the acidic digestive vacuole. Because of its basic diethylamino side chain, it becomes diprotonated and is effectively "trapped" inside the vacuole (ion-trapping), reaching millimolar concentrations[3]. Once concentrated, the 4-aminoquinoline core, aided by the 7-chloro group, binds strongly to the growing face of the hemozoin crystal or directly to free heme, capping the polymer and preventing further detoxification. The buildup of toxic heme rapidly kills the parasite[2].
The 4-Amino-2,8-dimethylquinoline Mechanism: Because 4-Amino-2,8-dimethylquinoline lacks the basic aliphatic side chain, it does not achieve the massive vacuolar accumulation seen with CQ. Furthermore, the absence of the 7-chloro group drastically reduces its thermodynamic affinity for Fe(III)PPIX[2]. The methyl groups at positions 2 and 8 alter the molecule's lipophilicity and create steric bulk, but they do not compensate for the loss of the primary pharmacophores required for potent hemozoin inhibition.
Fig 1. Comparative mechanism of hemozoin inhibition between CQ and 4-Amino-2,8-dimethylquinoline.
Experimental Validation & Protocols
To objectively compare the performance of these two compounds, researchers must employ self-validating phenotypic and biochemical assays. The following protocols detail the necessary steps to quantify their biological activity.
Protocol A: In Vitro Antimalarial Assay (SYBR Green I)
This assay measures the DNA content of malaria-infected erythrocytes by fluorochrome staining. Because mature mammalian red blood cells lack a nucleus, the SYBR Green I fluorescence is directly proportional to parasite proliferation[4].
Self-Validation Check: Always include CQ as a positive control to validate the assay window (Signal-to-Background ratio > 5) and uninfected RBCs as a negative background control.
-
Culture Synchronization: Synchronize P. falciparum cultures (e.g., CQ-sensitive 3D7 strain) to the ring stage using 5% D-sorbitol. Adjust the culture to 1% parasitemia and 2% hematocrit using complete RPMI 1640 medium.
-
Compound Plating: In a 96-well black microtiter plate, prepare serial dilutions of CQ (1 nM to 1 µM) and 4-Amino-2,8-dimethylquinoline (10 nM to 50 µM).
-
Incubation: Add 90 µL of the parasite culture to 10 µL of the predosed drug wells. Incubate the plates for 72 hours at 37°C in a modular incubator chamber flushed with a gas mixture of 5% O₂, 5% CO₂, and 90% N₂.
-
Lysis & Staining: Prepare a lysis buffer containing 20 mM Tris (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I dye. Add 100 µL of this buffer to each well. Incubate in the dark at room temperature for 1 hour.
-
Data Acquisition: Measure fluorescence using a microplate reader (Excitation: 485 nm; Emission: 530 nm). Calculate the IC₅₀ values using non-linear regression analysis (log(inhibitor) vs. normalized response).
Fig 2. Step-by-step workflow for the SYBR Green I-based in vitro antimalarial screening assay.
Protocol B: Cell-Free β-Hematin Formation Inhibition Assay (BHIA)
To prove that the mechanism of action is directly tied to heme binding (and not an off-target cytotoxic effect), a cell-free biochemical assay is required[2].
-
Hemin Preparation: Dissolve hemin (50 µL of a 4 mM solution in 0.1 M NaOH) in a 96-well plate.
-
Drug Addition: Add varying concentrations of the test compounds dissolved in DMSO.
-
Initiation: Initiate β-hematin formation by adding 50 µL of 0.5 M sodium acetate buffer (pH 5.0). Incubate at 37°C for 18 hours.
-
Washing: Centrifuge the plate and discard the supernatant. Wash the pellet with 200 µL of DMSO to remove unreacted hemin, leaving only the insoluble β-hematin crystals.
-
Quantification: Dissolve the β-hematin pellet in 200 µL of 0.1 M NaOH and measure the absorbance at 405 nm.
Comparative Performance Data
Based on established SAR literature for 4-aminoquinolines, the removal of the basic side chain and the 7-chloro group results in a massive drop in both whole-cell antimalarial potency and cell-free hemozoin inhibition[2]. Table 2 summarizes the representative quantitative data comparing the two compounds.
Table 2: Representative Biological Activity Metrics
| Compound | IC₅₀ (P. falciparum 3D7) | IC₅₀ (P. falciparum W2) | β-Hematin Inhibition (IC₅₀) |
| Chloroquine | 10 – 15 nM | 150 – 200 nM | ~0.5 – 1.0 molar equivalents |
| 4-Amino-2,8-dimethylquinoline | > 5,000 nM (Extrapolated) | > 5,000 nM (Extrapolated) | > 5.0 molar equivalents (Weak) |
Note: Because 4-Amino-2,8-dimethylquinoline functions primarily as an intermediate building block rather than an optimized drug, its standalone IC₅₀ values are typically in the micromolar range, serving as a baseline to demonstrate the necessity of CQ's functional groups.
References
-
Cas 51617-12-0, 4-AMINO-2,8-DIMETHYLQUINOLINE LookChem[Link]
-
Differential Effects of Quinoline Antimalarials on Endocytosis in Plasmodium falciparum Antimicrobial Agents and Chemotherapy - ASM Journals[Link]
-
Structure−Function Relationships in Aminoquinolines: Effect of Amino and Chloro Groups on Quinoline−Hematin Complex Formation, Inhibition of β-Hematin Formation, and Antiplasmodial Activity Journal of Medicinal Chemistry - ACS Publications[Link]
-
P.falciparum drug sensitivity assay using SYBR® Green I V1.0 - SOP Template Infectious Diseases Data Observatory (IDDO)[Link]
-
SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening PubMed / Springer Nature[Link]
Sources
A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Aminoquinoline Analogs
For decades, the 4-aminoquinoline scaffold has been a cornerstone in medicinal chemistry, yielding compounds that have profoundly impacted the treatment of infectious diseases and are now showing promise in oncology and immunology. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 4-aminoquinoline analogs across three major therapeutic areas: antimalarial, anticancer, and anti-inflammatory. We will dissect the critical structural modifications that govern biological activity, supported by quantitative experimental data, and provide detailed protocols for key validation assays.
Part 1: The Antimalarial Landscape: Combating Plasmodium falciparum
The quintessential 4-aminoquinoline, chloroquine (CQ), was a frontline antimalarial for years. However, the emergence of widespread resistance has necessitated the development of new analogs. The primary mechanism of action for antimalarial 4-aminoquinolines is the inhibition of hemozoin formation in the digestive vacuole of the intraerythrocytic parasite. This leads to the accumulation of toxic free heme, ultimately killing the parasite.[1][2]
Core SAR Principles for Antimalarial Activity
Decades of research have elucidated several key structural features crucial for potent antiplasmodial activity:
-
The 7-Chloro Group: The presence of a chlorine atom at the 7-position of the quinoline ring is a hallmark of many potent antimalarials, including chloroquine and amodiaquine. This electron-withdrawing group is widely considered critical for activity.[2]
-
The 4-Amino Side Chain: The nature of the substituent at the 4-amino position is a primary determinant of both potency and the ability to overcome chloroquine resistance. The terminal amino group is essential for accumulation in the acidic digestive vacuole of the parasite.[2]
-
Side Chain Length and Flexibility: The length of the alkyl chain connecting the 4-amino group to the terminal amine plays a crucial role in activity against resistant strains. Analogs with shorter (≤3 carbons) or longer (≥10 carbons) side chains often retain activity against chloroquine-resistant (CQR) P. falciparum.[3]
Comparative Antimalarial Activity of 4-Aminoquinoline Analogs
The following table summarizes the in vitro antimalarial activity (IC50 values) of representative 4-aminoquinoline analogs against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.
| Compound/Analog | Quinoline Ring Substitution | 4-Amino Side Chain | P. falciparum Strain | IC50 (nM) | Reference |
| Chloroquine | 7-Chloro | N',N'-diethyl-1,4-pentanediamine | 3D7 (CQS) | < 12 | [4] |
| W2 (CQR) | 382 | [5] | |||
| Amodiaquine | 7-Chloro, 3'-hydroxyl, 4'-methoxy | N',N'-diethyl-1,4-pentanediamine analog | Dd2 (CQR) | 30-60 | [6] |
| TDR 58845 | 7-Chloro | N1-(7-chloro-quinolin-4-yl)-2-methyl-propane-1,2-diamine | W2 (CQR) | 5.52 - 89.8 | [4][7] |
| TDR 58846 | 7-Chloro | N1-(7-chloro-quinolin-4-yl)-2,N2,N2-trimethylpropane-1,2-diamine | W2 (CQR) | 5.52 - 89.8 | [4][7] |
| Compound 18 | 7-Chloro | Modified alkylamino side chain | W2 (CQR) | 5.6 | [5][8] |
| Compound 4 | 7-Chloro | Modified alkylamino side chain | W2 (CQR) | 17.3 | [5][8] |
Key Insights from Experimental Data: The data clearly illustrates the challenge of chloroquine resistance, with a dramatic increase in the IC50 value for chloroquine against the W2 strain compared to the 3D7 strain. Newer analogs, such as TDR 58845, TDR 58846, and compounds 18 and 4, demonstrate potent activity against the CQR W2 strain, highlighting the success of modifying the 4-amino side chain to evade resistance mechanisms.
Experimental Protocol: In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Fluorescence)
This assay is a widely used and reliable method for determining the in vitro antiplasmodial activity of compounds. It measures the proliferation of the parasite by quantifying the amount of parasite DNA.
Materials:
-
P. falciparum culture (e.g., 3D7 or W2 strains)
-
Human erythrocytes (O+)
-
Complete culture medium (RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
SYBR Green I nucleic acid stain
-
Lysis buffer (Tris, EDTA, saponin, Triton X-100)
-
96-well black, flat-bottom microplates
-
Test compounds and control drugs (e.g., chloroquine)
-
Gas mixture (5% CO2, 5% O2, 90% N2)
-
Fluorescence plate reader
Step-by-Step Methodology:
-
Parasite Culture: Maintain asynchronous P. falciparum cultures in human erythrocytes at 37°C in a controlled gas environment.
-
Synchronization: Synchronize parasite cultures to the ring stage using 5% D-sorbitol treatment.
-
Assay Plate Preparation: Serially dilute test compounds in complete culture medium in the 96-well plates.
-
Parasite Addition: Add synchronized, ring-stage parasitized erythrocytes (1% parasitemia, 2% hematocrit) to each well. Include drug-free wells as positive controls and uninfected erythrocytes as negative controls.
-
Incubation: Incubate the plates for 72 hours at 37°C in the controlled gas environment.
-
Lysis and Staining: Add SYBR Green I lysis buffer to each well and incubate in the dark at room temperature for 1-2 hours.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Causality Behind Experimental Choices: The 72-hour incubation period allows for at least one full intraerythrocytic developmental cycle of the parasite, ensuring that the assay measures the compound's effect on parasite proliferation. The use of SYBR Green I provides a highly sensitive and specific method for quantifying parasite DNA, which is a direct indicator of parasite growth.
Part 2: The Anticancer Frontier: Targeting Tumor Proliferation and Survival
The 4-aminoquinoline scaffold has emerged as a "privileged structure" in anticancer drug discovery, with several analogs demonstrating potent cytotoxic effects against various cancer cell lines.[9][10] The anticancer mechanisms of these compounds are often multifaceted, involving the inhibition of key signaling pathways that drive tumor growth and survival.
Key Molecular Targets and SAR Insights
Two prominent targets for anticancer 4-aminoquinoline analogs are the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway and the Epidermal Growth Factor Receptor (EGFR).
-
Inhibition of HIF-1α Signaling: Under hypoxic conditions, common in solid tumors, HIF-1α promotes the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.[4] Certain 4-aminoquinoline derivatives have been shown to inhibit HIF-1α expression.[11][12]
-
Inhibition of EGFR Tyrosine Kinase: EGFR is a receptor tyrosine kinase that, when overactivated, can lead to uncontrolled cell proliferation. 4-Anilinoquinazoline and related 4-aminoquinoline derivatives are known to be potent EGFR inhibitors.[13][14]
Comparative Anticancer Activity of 4-Aminoquinoline Analogs
The following table presents the in vitro cytotoxic activity (IC50 or GI50 values) of selected 4-aminoquinoline analogs against various human cancer cell lines.
| Compound/Analog | Target/Mechanism | Cancer Cell Line | IC50/GI50 (nM) | Reference |
| Compound 3s | HIF-1α inhibitor | MiaPaCa-2 (Pancreatic) | 0.6 | [11][12] |
| MDA-MB-231 (Breast) | 53.3 | [11][12] | ||
| Compound 22c2 | Dual EGFR/HDAC inhibitor | A549 (Lung) | 4.81 (EGFR) | [13] |
| Compound 13 (VR23) | Mitotic arrest, lysosomal effects | MDA-MB-468 (Breast) | 700 | |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | Cytotoxicity | MDA-MB-468 (Breast) | 7,350 - 8,730 | [9] |
| (E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl) prop-2-en-1-one (4a) | Cytotoxicity | MDA-MB-231 (Breast) | < 2,030 |
Key Insights from Experimental Data: The data reveals the potent and selective anticancer activity of certain 4-aminoquinoline analogs. For instance, compound 3s exhibits remarkable potency against pancreatic cancer cells by targeting the HIF-1α pathway.[11][12] Compound 22c2 demonstrates a dual-targeting approach by inhibiting both EGFR and HDACs.[13] The SAR for anticancer activity is complex and target-dependent. For EGFR inhibitors, the 4-anilino moiety is a key pharmacophore, while for HIF-1α inhibitors, the overall molecular structure and its ability to interfere with the transcriptional machinery are crucial.
Experimental Protocol: Cytotoxicity Assay (Sulforhodamine B - SRB Assay)
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content. It is a simple, sensitive, and reproducible method for in vitro cytotoxicity screening.
Materials:
-
Cancer cell lines (adherent)
-
Complete culture medium
-
96-well flat-bottom microplates
-
Test compounds
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM)
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for a specified period (e.g., 48-72 hours).
-
Cell Fixation: Gently remove the medium and fix the cells by adding cold TCA to each well and incubating for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA.
-
Staining: Add SRB solution to each well and incubate at room temperature for 10-30 minutes.
-
Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.
-
Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the absorbance at approximately 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition).
Causality Behind Experimental Choices: The use of TCA fixes the cells and precipitates proteins, allowing for the subsequent staining with SRB. SRB binds to basic amino acid residues in proteins, providing a quantitative measure of total cellular protein, which is proportional to the number of viable cells.
Part 3: The Anti-Inflammatory Potential: Modulating Immune Responses
4-Aminoquinolines, including chloroquine and hydroxychloroquine, have long been used as disease-modifying antirheumatic drugs (DMARDs), although their precise anti-inflammatory mechanisms are still being fully elucidated.[15] Emerging research suggests that their immunomodulatory effects are linked to the inhibition of pro-inflammatory cytokine production and the modulation of innate immune signaling pathways.[16]
Key Mechanisms of Anti-Inflammatory Action
-
Inhibition of Toll-Like Receptor (TLR) Signaling: Chloroquine and its analogs can accumulate in endosomes and lysosomes, where they interfere with the activation of TLRs, particularly TLR7 and TLR9, which are involved in the recognition of nucleic acids and the subsequent production of type I interferons and other pro-inflammatory cytokines.
-
Suppression of T-cell Proliferation: Some 4-aminoquinoline derivatives have been shown to suppress T-cell proliferation, a key event in many inflammatory and autoimmune diseases.[16]
Comparative Anti-Inflammatory Activity of 4-Aminoquinoline Analogs
While extensive quantitative SAR data for the anti-inflammatory activity of a wide range of 4-aminoquinoline analogs is less readily available compared to their antimalarial and anticancer properties, studies have demonstrated the immunomodulatory effects of specific compounds.
| Compound/Analog | Mechanism of Action | Key Finding | Reference |
| Chloroquine | TLR antagonist | Inhibits CpG-ODN (TLR9 agonist) activity (EC50 = 110 nM) | |
| 2-phenyl-4-aminoquinoline | TLR antagonist | Enhanced CpG-ODN inhibitory activity (EC50 = 51 nM) | |
| 2-naphthyl-4-aminoquinoline | TLR antagonist | Potent CpG-ODN inhibitory activity (EC50 = 9 nM) | |
| BAQ and 7-CF3-MAQ | Anti-nociceptive and anti-inflammatory | Showed marked activity in in vivo models of pain and inflammation | [16] |
Key Insights from Experimental Data: The data suggests that modifications to the 4-aminoquinoline scaffold can significantly enhance its anti-inflammatory properties. For instance, the introduction of aryl substituents at the C-2 position dramatically increases the potency of TLR9 antagonism. The in vivo efficacy of analogs like BAQ and 7-CF3-MAQ in models of pain and inflammation underscores their therapeutic potential.[16]
Experimental Protocol: Inhibition of Cytokine Production in vitro
This protocol describes a general method to assess the anti-inflammatory activity of 4-aminoquinoline analogs by measuring their ability to inhibit the production of pro-inflammatory cytokines from immune cells.
Materials:
-
Immune cells (e.g., peripheral blood mononuclear cells - PBMCs, or a macrophage cell line like RAW 264.7)
-
Complete culture medium
-
Stimulant (e.g., lipopolysaccharide - LPS for TLR4 activation, or a specific TLR7/9 agonist)
-
Test compounds
-
96-well cell culture plates
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6)
-
Cell viability assay kit (e.g., MTT or CellTiter-Glo)
Step-by-Step Methodology:
-
Cell Culture: Culture the immune cells in 96-well plates.
-
Compound Pre-treatment: Pre-incubate the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulation: Add the stimulant (e.g., LPS) to the wells to induce cytokine production. Include unstimulated and vehicle-treated controls.
-
Incubation: Incubate the plates for an appropriate time (e.g., 6-24 hours) to allow for cytokine secretion.
-
Supernatant Collection: Centrifuge the plates and carefully collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentration of the target cytokine in the supernatants using a specific ELISA kit according to the manufacturer's instructions.
-
Cell Viability Assessment: In a parallel plate, assess the cytotoxicity of the compounds at the tested concentrations to ensure that the inhibition of cytokine production is not due to cell death.
-
Data Analysis: Calculate the percentage of inhibition of cytokine production for each compound concentration and determine the IC50 value.
Causality Behind Experimental Choices: Pre-treatment with the compounds allows them to enter the cells and interact with their intracellular targets before the inflammatory stimulus is applied. The use of a specific stimulant like LPS ensures the activation of a defined signaling pathway (TLR4), allowing for a more mechanistic understanding of the compound's action. The parallel cytotoxicity assay is crucial to distinguish between a true anti-inflammatory effect and non-specific toxicity.
Visualizing the Mechanisms: Signaling Pathways and Workflows
To further elucidate the structure-activity relationships and experimental designs, the following diagrams, generated using Graphviz, provide a visual representation of key pathways and workflows.
Caption: Mechanism of action of 4-aminoquinoline antimalarials.
Caption: Inhibition of the HIF-1α signaling pathway by 4-aminoquinoline analogs.
Caption: Experimental workflow for the SRB cytotoxicity assay.
Conclusion and Future Directions
The 4-aminoquinoline scaffold remains a remarkably versatile platform for the development of novel therapeutics. While its role in combating malaria is well-established, the expanding understanding of its anticancer and anti-inflammatory properties opens exciting new avenues for drug discovery. The comparative SAR data presented in this guide underscores the importance of rational drug design, where subtle structural modifications can lead to profound differences in biological activity and target selectivity. Future research should focus on developing analogs with improved safety profiles and the ability to overcome resistance mechanisms in various disease contexts. The detailed experimental protocols provided herein offer a robust framework for the continued exploration and validation of next-generation 4-aminoquinoline-based drugs.
References
-
Novel 4-Aminoquinoline Analogs Targeting the HIF-1α Signaling Pathway. Taylor & Francis. (2023). [Link]
-
Synthesis and biological evaluation of novel 4-Arylaminoquinolines derivatives as EGFR/HDAC inhibitors. PubMed. (2025). [Link]
-
Novel 4-aminoquinoline analogs targeting the HIF-1α signaling pathway. PubMed. (2023). [Link]
-
Novel 4-Aminoquinoline Analogs Highly Active against the Blood and Sexual Stages of Plasmodium In Vivo and In Vitro. Antimicrobial Agents and Chemotherapy. (n.d.). [Link]
-
The possible mechanisms of action of 4-aminoquinolines (chloroquine/hydroxychloroquine) against Sars-Cov-2 infection (COVID-19): A role for iron homeostasis?. PubMed. (2020). [Link]
-
Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models. PMC. (n.d.). [Link]
-
Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC. (n.d.). [Link]
-
Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Model. (n.d.). [Link]
-
Synthesis and evaluation of the anti-nociceptive and anti-inflammatory activity of 4-aminoquinoline derivatives. PubMed. (2015). [Link]
-
4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. Frontiers. (n.d.). [Link]
-
4-aminoquinolines active against chloroquine-resistant Plasmodium falciparum: basis of antiparasite activity and quantitative structure-activity relationship analyses. PubMed. (2011). [Link]
-
Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities. ResearchGate. (2019). [Link]
-
Synthesis and Evaluation of Quinazolin-4-ones as Hypoxia-inducible Factor-1α Inhibitors. PMC. (n.d.). [Link]
-
4-Aminoquinoline – Knowledge and References. Taylor & Francis. (n.d.). [Link]
-
4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity. (n.d.). [Link]
-
4-Aminoquinoline. Wikipedia. (n.d.). [Link]
-
Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. MDPI. (2023). [Link]
-
Crystal structure of EGFR bound to the 4-anilinoquinazoline inhibitor Erlotinib (PDB ID. (n.d.). [Link]
-
4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers. (2025). [Link]
-
4-Aminoquinoline – Knowledge and References. Taylor & Francis. (n.d.). [Link]
-
4-aminoquinolines as Antimalarial Drugs. (n.d.). [Link]
-
Novel 4-Aminoquinoline Analogs Highly Active against the Blood and Sexual Stages of Plasmodium In Vivo and In Vitro. PMC. (n.d.). [Link]
-
Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. MDPI. (2024). [Link]
-
Inhibition of in vitro malarial growth by selected 4- aminoquinolines... ResearchGate. (n.d.). [Link]
-
Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. (n.d.). [Link]
-
Antimalarial activity and SAR of 4‐aminoquinoline analogues, 100 and aminoalcohol quinolines 101.. ResearchGate. (n.d.). [Link]
-
Targeting HIF-1α by Natural and Synthetic Compounds: A Promising Approach for Anti-Cancer Therapeutics Development. MDPI. (2022). [Link]
-
Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. PMC. (n.d.). [Link]
-
Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. (2021). [Link]
-
Novel 4-Aminoquinoline Analogs Highly Active against the Blood and Sexual Stages of Plasmodium In Vivo and In Vitro. (n.d.). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. trinityssr.wordpress.com [trinityssr.wordpress.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Novel 4-aminoquinoline analogs targeting the HIF-1α signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of novel 4-Arylaminoquinolines derivatives as EGFR/HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives [mdpi.com]
- 15. Synthesis and evaluation of the anti-nociceptive and anti-inflammatory activity of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets [frontiersin.org]
4-Amino-2,8-dimethylquinoline proper disposal procedures
Comprehensive Safety and Disposal Guide for 4-Amino-2,8-dimethylquinoline
Executive Summary
4-Amino-2,8-dimethylquinoline (CAS: 51617-12-0) is a highly valued intermediate in the synthesis of pharmaceutical agents, frequently investigated for its antibacterial and antimalarial properties[1]. While its unique reactivity is invaluable for drug development, the compound features a stable quinoline backbone. The U.S. Environmental Protection Agency (EPA) heavily scrutinizes quinoline derivatives due to their potential as human carcinogens, systemic toxicity, and persistence in aquatic environments[2][3]. Consequently, laboratory professionals must implement rigorous, self-validating disposal protocols to ensure environmental compliance and personnel safety.
Hazard Profile & Quantitative Data
Understanding the physicochemical properties of 4-Amino-2,8-dimethylquinoline is the foundational step in designing a safe handling and disposal strategy. The compound is a yellow solid at room temperature, which introduces specific particulate and aerosolization hazards during transfer[1].
| Property | Value | Clinical & Logistical Implication |
| CAS Number | 51617-12-0 | Unique identifier required for all RCRA hazardous waste manifesting. |
| Molecular Formula | C11H12N2[4] | Nitrogenous aromatic ring requires high-temperature incineration for breakdown. |
| Molecular Weight | 172.23 g/mol [4] | Essential for determining stoichiometric calculations during neutralization. |
| Melting Point | 69-71°C[1] | Solid at room temperature; poses a significant particulate/dust inhalation hazard. |
| Solubility | Soluble in ethanol, ether[1] | Dictates the choice of solvents for liquid waste streams and surface decontamination. |
| GHS Hazards | H302, H319[5][6] | Harmful if swallowed and causes serious eye irritation; necessitates strict PPE. |
Operational Disposal Workflow
To prevent cross-contamination and ensure regulatory compliance, laboratories must segregate waste streams at the point of generation. The following workflow illustrates the logical progression of quinoline waste from generation to final thermal destruction.
Workflow for the segregation, containment, and RCRA-compliant disposal of quinoline derivatives.
Step-by-Step Disposal Methodologies
The following protocols are designed as self-validating systems. By adhering to these steps, researchers ensure that causality—the scientific reasoning behind the action—drives operational safety.
Protocol A: Solid Waste Management
Target: Unused powder, contaminated filter papers, and weigh boats.
-
Primary Containment: Transfer all residual solid waste into a pre-tared, sealable High-Density Polyethylene (HDPE) container.
-
Atmospheric Control: Perform all transfers within a certified chemical fume hood.
-
Causality: The directional airflow captures any rogue particulates generated during the physical transfer process, protecting the researcher's respiratory tract.
-
-
Labeling & Manifesting: Affix a hazardous waste label immediately. Explicitly note the CAS number (51617-12-0) and mark the primary hazard as "Toxic Solid."
Protocol B: Liquid Waste and Rinsate Management
Target: Reaction filtrates, mother liquors, and decontamination solvents.
-
Solvent Compatibility Verification: Ensure the liquid waste carboy is chemically compatible with the primary solvent used (e.g., ethanol or ether)[1].
-
Causality: Mixing incompatible solvents with quinoline derivatives can lead to exothermic cross-reactions or pressure buildup, compromising the structural integrity of the waste container[7].
-
-
Triple-Rinse Decontamination: Rinse all glassware that contacted the compound three times with a compatible solvent (e.g., ethanol). Collect all rinsate into the liquid waste carboy.
-
Causality: The triple-rinse methodology is a self-validating standard. Serial dilution principles dictate that three successive solvent rinses remove >99.9% of residual chemical, rendering the glassware safe for standard aqueous washing.
-
-
Secondary Containment: Store the liquid waste carboy in a secondary containment tray within a flammable storage cabinet.
-
Causality: In the event of primary container failure, the secondary tray captures the toxic liquid, preventing environmental release and workplace exposure.
-
Protocol C: Spill Response and Surface Decontamination
-
Particulate Suppression: In the event of a powder spill, do not dry sweep .
-
Causality: Dry sweeping mechanically forces the powder into the air, drastically increasing the risk of ocular and respiratory exposure to the irritant[6].
-
-
Solvent Capture: Dampen an absorbent spill pad with ethanol. Gently place it over the spill to solubilize and capture the compound.
-
Causality: Ethanol acts as a localized solvent[1], converting the hazardous dust into a manageable, contained liquid phase absorbed safely by the pad.
-
-
Wipe Down: Wipe the area from the perimeter inward to prevent spreading, placing all used pads into the solid hazardous waste container.
Regulatory & Logistical Plan
Under the Resource Conservation and Recovery Act (RCRA), the disposal of quinoline and its derivatives must be strictly documented from cradle to grave[2][7]. 4-Amino-2,8-dimethylquinoline must never be discharged into the municipal sewer system or disposed of in standard municipal trash.
Final disposal must be contracted to a licensed hazardous waste facility equipped for high-temperature incineration[8].
-
Causality: The aromatic nitrogen heterocycle of the quinoline core is highly stable and environmentally persistent. Only sustained high-temperature incineration can provide the activation energy required to completely break these bonds, converting the toxic compound into simple, non-hazardous oxides of carbon and nitrogen, thereby eliminating long-term environmental toxicity risks[8].
References
-
LookChem. "Cas 51617-12-0,4-AMINO-2,8-DIMETHYLQUINOLINE". 1
-
Santa Cruz Biotechnology. "4-Amino-2,8-dimethylquinoline | CAS 51617-12-0". 4
-
BenchChem. "Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide". 8
-
US EPA. "Health And Environmental Effects Profile for Quinoline". 2
-
US EPA. "Quinoline | EPA". 3
-
US EPA. "Solvents in the Workplace - How to Determine if They Are Hazardous Waste". 7
-
ChemScene. "51617-12-0 | 2,8-Dimethylquinolin-4-amine". 5
-
ChemicalBook. "SECTION 1: Identification of the substance/mixture and of the company/undertaking - Safety Data Sheet". 6
Sources
- 1. lookchem.com [lookchem.com]
- 2. Health And Environmental Effects Profile for Quinoline | Risk Assessment Portal | US EPA [assessments.epa.gov]
- 3. epa.gov [epa.gov]
- 4. scbt.com [scbt.com]
- 5. chemscene.com [chemscene.com]
- 6. 4-AMINO-2,8-DIMETHYLQUINOLINE - Safety Data Sheet [chemicalbook.com]
- 7. epa.gov [epa.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
